5-bromo-2,3-dihydro-1H-indene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106256. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEFRXDFDVRHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295912 | |
| Record name | 5-bromoindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6134-54-9 | |
| Record name | 6134-54-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromoindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-bromo-2,3-dihydro-1H-indene (also known as 5-bromoindane). This versatile bicyclic aromatic halide is a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents.
Core Chemical Properties
This compound is a halogenated derivative of indane, featuring a bromine atom at the 5-position of the aromatic ring.[1] This substitution provides a reactive handle for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.[1] The compound typically appears as a colorless to pale yellow liquid or solid.[1]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 6134-54-9 | [1][2] |
| Molecular Formula | C₉H₉Br | [1][2] |
| Molecular Weight | 197.07 g/mol | [1][2] |
| Exact Mass | 195.98876 Da | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 245.0 ± 29.0 °C (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [3] |
Table 2: Spectroscopic Data (¹H NMR)
Spectrum acquired in CDCl₃. Chemical shifts (δ) are reported in ppm.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4 | ~7.25 | d | 1H | ~8.0 |
| H-6 | ~7.15 | dd | 1H | ~8.0, 2.0 |
| H-7 | ~7.00 | d | 1H | ~8.0 |
| H-1, H-3 (Benzylic CH₂) | ~2.85 | t | 4H | ~7.5 |
| H-2 (Aliphatic CH₂) | ~2.05 | quint | 2H | ~7.5 |
Note: Specific peak assignments can vary slightly based on literature sources. The provided data represents a typical spectrum.[1]
Table 3: Spectroscopic Data (¹³C NMR)
Spectrum acquired in CDCl₃. Chemical shifts (δ) are reported in ppm.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C (Quaternary) | ~145.5 |
| Aromatic C (Quaternary) | ~143.0 |
| Aromatic C-H | ~130.0 |
| Aromatic C-H | ~128.0 |
| Aromatic C-H | ~125.5 |
| Aromatic C-Br | ~120.0 |
| Benzylic CH₂ (C1, C3) | ~32.5 |
| Aliphatic CH₂ (C2) | ~25.0 |
Note: Data is compiled from typical ranges for substituted indanes.
Table 4: Spectroscopic Data (IR & MS)
| Spectroscopy Type | Key Peaks / Fragments (m/z) | Interpretation | Source(s) |
| Infrared (IR) | 3030-3100 cm⁻¹2850-3000 cm⁻¹~1600, ~1500 cm⁻¹ | Aromatic C-H stretchAliphatic C-H stretchAromatic C=C stretch | [1] |
| Mass Spectrometry (MS) | 198/196 (M⁺/M⁺+2)11791 | Molecular ion peak (presence of Br)[M-Br]⁺ fragmentTropylium ion fragment | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for the synthesis of this compound and a key subsequent transformation.
Synthesis of this compound via Electrophilic Bromination
The most common method for synthesizing 5-bromoindane is the electrophilic aromatic substitution of indane. Using N-Bromosuccinimide (NBS) provides a safer and more manageable alternative to liquid bromine.[5][6]
Materials:
-
Indane (1.0 mmol, 1.0 equiv.)
-
N-Bromosuccinimide (NBS) (1.0 mmol, 1.0 equiv.)[5]
-
Acetonitrile (MeCN) (2 mL)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indane (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.[5]
-
Allow the resulting mixture to warm to room temperature and stir overnight.[5]
-
Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the residue by column chromatography on silica gel to afford the final product, this compound.
Application in C-C Bond Formation: Suzuki-Miyaura Coupling
The bromine atom on the 5-bromoindane scaffold serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1][7]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv.)[1]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)[8]
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)[1]
-
Ethyl acetate
Procedure:
-
In a reaction vial, combine 5-bromoindane (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and cesium carbonate (2.0 equiv.).[1][8]
-
Add the appropriate solvent (e.g., ethanol).[1]
-
Seal the vial and heat the mixture with stirring until the starting material is consumed (monitor by TLC or LC-MS). Reaction conditions can vary (e.g., 85-95 °C for 12-24 hours or microwave heating at 100 °C for 30-40 minutes).[1][8]
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.[1]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography to yield the 5-aryl-2,3-dihydro-1H-indene.[8]
Application in Drug Development: A Precursor to Tubulin Inhibitors
The indane scaffold is a privileged structure in medicinal chemistry. Analogs of 5-bromoindane are key precursors in the synthesis of potent anti-cancer agents like Indanocine .[9][10] Indanocine is a microtubule-binding agent that functions by inhibiting tubulin polymerization.[9][10]
Signaling Pathway: Mechanism of Action of Tubulin Polymerization Inhibitors
Tubulin inhibitors like Indanocine disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division.[11] By binding to the colchicine-binding site on β-tubulin, these agents prevent the polymerization of tubulin dimers into microtubules.[9] This disruption leads to mitotic arrest, and ultimately triggers the intrinsic apoptotic pathway.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 5-bromo-2,3-dihydro-1H-indene (CAS Number: 6134-54-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-2,3-dihydro-1H-indene (also known as 5-bromoindane), a key building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores its application as a versatile intermediate in the synthesis of biologically active molecules, with a focus on its role in the development of inhibitors for crucial cancer targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and tubulin. Detailed experimental protocols and visual diagrams of relevant signaling pathways and experimental workflows are provided to support researchers in their endeavors.
Physicochemical and Spectroscopic Data
This compound is a halogenated aromatic hydrocarbon with a rigid bicyclic structure.[1] This structural motif is found in numerous biologically active compounds, making this compound a valuable starting material for the synthesis of novel therapeutic agents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6134-54-9 | [2] |
| Molecular Formula | C₉H₉Br | [2] |
| Molecular Weight | 197.07 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 236.9 °C at 760 mmHg | |
| Flash Point | 99.8 °C | |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| SMILES | C1CC2=C(C1)C=C(C=C2)Br | [2] |
| InChI | InChI=1S/C9H9Br/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | [2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (CDCl₃) | Aromatic protons: δ 6.5-8.0 ppm; Aliphatic protons: δ 1.0-3.0 ppm. | [1] |
| ¹³C NMR (CDCl₃) | Aromatic carbons: δ 120-150 ppm; Aliphatic carbons in the typical alkyl region. | [1] |
| Infrared (IR) | Aromatic C-H stretch: 3030-3100 cm⁻¹; Aliphatic C-H stretch: 2850-3000 cm⁻¹; Aromatic C=C stretch: ~1600 and ~1500 cm⁻¹. | [1] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ~196 and a characteristic M+2 peak due to the bromine isotope. | [1] |
Synthesis and Experimental Protocols
The most common method for the synthesis of this compound is the electrophilic bromination of 2,3-dihydro-1H-indene (indane).[1] The use of N-bromosuccinimide (NBS) is often preferred as it offers better regioselectivity compared to molecular bromine, minimizing the formation of other brominated isomers.[1]
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Bromination of Indane
Materials:
-
2,3-dihydro-1H-indene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Azobisisobutyronitrile (AIBN) (catalytic amount, if needed)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydro-1H-indene in the chosen solvent (CCl₄ or CH₂Cl₂).
-
Add N-bromosuccinimide to the solution. If required, a catalytic amount of AIBN can be added as a radical initiator.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the organic filtrate with saturated aqueous Na₂S₂O₃ solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent (e.g., hexane or a mixture of hexane and ethyl acetate) to afford pure this compound.
Applications in Drug Development
The bromine atom on the aromatic ring of this compound serves as a versatile handle for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3] This allows for the introduction of diverse functional groups and the construction of complex molecular architectures, making it a valuable starting material for the synthesis of drug candidates.
Role in the Synthesis of VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[4] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.[4] The indane scaffold can be utilized to develop potent VEGFR-2 inhibitors.
Caption: Experimental workflow for the development of a VEGFR-2 inhibitor.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels.[4]
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Role in the Synthesis of Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[5] The indane scaffold has been incorporated into molecules that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]
Tubulin Polymerization and the Cell Cycle
Tubulin dimers polymerize to form microtubules, which are critical components of the mitotic spindle that segregates chromosomes during mitosis.[5] Inhibition of this process disrupts cell division.
Caption: Role of tubulin polymerization in the cell cycle and its inhibition.
Conclusion
This compound is a fundamentally important building block for the synthesis of complex organic molecules with significant potential in drug discovery. Its versatile reactivity, coupled with the rigid indane scaffold, provides a valuable platform for the design and development of novel therapeutic agents targeting a range of diseases, including cancer. The detailed information and protocols provided in this guide aim to facilitate further research and innovation in this exciting area of medicinal chemistry.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-bromo-2,3-dihydro-1H-indene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-2,3-dihydro-1H-indene, also known as 5-bromoindane, is a halogenated aromatic hydrocarbon that serves as a versatile building block in synthetic organic chemistry. Its unique bicyclic structure, composed of a fused benzene and cyclopentane ring, combined with the reactive bromine substituent, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications, particularly in the realm of medicinal chemistry and drug discovery.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid or solid at room temperature.[1] The presence of the bromine atom significantly influences its physical properties, increasing its molecular weight and intermolecular forces compared to the parent compound, 2,3-dihydro-1H-indene.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉Br | [1][2][3] |
| Molecular Weight | 197.07 g/mol | [2][3] |
| CAS Number | 6134-54-9 | [2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point (Predicted) | 245.0 ± 29.0 °C at 760 mmHg | |
| Density (Predicted) | 1.5 ± 0.1 g/cm³ | |
| Flash Point (Predicted) | 105.5 ± 18.7 °C | |
| Melting Point | Not readily available in literature | |
| Solubility | Soluble in common organic solvents such as DMSO, ethyl acetate, and dichloromethane. | |
| Storage Temperature | Room Temperature, sealed in dry conditions.[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data Description |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the downfield region and the aliphatic methylene protons of the cyclopentane ring in the upfield region.[1] |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbon atoms of the bicyclic system, with the carbon atom attached to the bromine showing a characteristic chemical shift. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic and aliphatic groups, as well as the C-Br stretching frequency. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and a key reaction of this compound.
Synthesis of this compound
One common method for the synthesis of this compound is the reduction of 5-bromo-1-indanone.[1]
Protocol: Reduction of 5-bromo-1-indanone
Materials:
-
5-bromo-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-bromo-1-indanone (1 equivalent) in a mixture of methanol and dichloromethane (1:1 v/v).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise while stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully add 1M HCl to quench the excess sodium borohydride until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[4]
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂; 2-5 mol%)
-
Triphenylphosphine (PPh₃; 4-10 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃; 2-3 equivalents)
-
Toluene or 1,4-Dioxane
-
Water
-
Reaction vial or flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere: Set up a reaction vial or flask under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2,3-dihydro-1H-indene derivative.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure found in numerous biologically active compounds. The strategic placement of a bromine atom at the 5-position of this scaffold provides a convenient synthetic handle for the introduction of various functional groups through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.
Derivatives of this compound have been investigated for a range of therapeutic applications, including their potential as anti-cancer and anti-angiogenic agents. For instance, certain dihydro-1H-indene derivatives have shown potent tubulin polymerization inhibitory activity.
Caption: Synthetic utility of this compound in generating diverse derivatives.
Safety and Handling
This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Table 3: GHS Hazard Statements
| Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a key synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and the reactivity of the carbon-bromine bond allow for the facile introduction of a wide array of substituents, making it an invaluable tool for the construction of complex molecular architectures and the exploration of new chemical space in drug discovery programs. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the synthesis, characterization, and application of this versatile compound.
References
In-depth Technical Guide on 5-bromo-2,3-dihydro-1H-indene Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Core Compound: 5-bromo-2,3-dihydro-1H-indene
The indane scaffold, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, is recognized as a "privileged structure" in medicinal chemistry. Its rigidity and the potential for diverse substitutions on both the aromatic and aliphatic rings make it a versatile platform for designing potent and selective therapeutic agents. The specific analog, this compound, serves as a crucial building block and intermediate in the synthesis of a wide array of biologically active molecules due to the reactive bromine atom, which allows for various chemical modifications.[1] This guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological activities, and underlying mechanisms of action.
Synthetic Strategies for this compound and its Analogs
The synthesis of this compound and its derivatives can be achieved through several strategic routes, primarily involving the construction of the indane core followed by functionalization, or the direct modification of a pre-existing indane skeleton.
General Synthesis of the Indane Core
The formation of the indane ring system is a fundamental step. Common methods include:
-
Friedel-Crafts Acylation: Intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides is a widely used method to construct the 1-indanone core, which can be further modified.
-
Nazarov Cyclization: This pericyclic reaction involves the acid-catalyzed cyclization of divinyl ketones to form cyclopentenones, which can be reduced to indanones.
-
Transition-Metal-Catalyzed Reactions: Palladium-catalyzed intramolecular C-H alkylation of arenes and heteroarenes with unactivated alkyl halides provides a direct route to the indane framework.
Synthesis of 5-bromo-1-indanone: A Key Intermediate
A common precursor for many analogs is 5-bromo-1-indanone. A representative synthesis involves the Friedel-Crafts cyclization of 3-(4-bromophenyl)propanoic acid.
Experimental Protocol: Synthesis of 5-bromo-1-indanone
-
Reactants: 3-(4-bromophenyl)propanoic acid, polyphosphoric acid (PPA).
-
Procedure:
-
3-(4-bromophenyl)propanoic acid is added to polyphosphoric acid.
-
The mixture is heated, for example, at 80-90°C, for a specified time (e.g., 2-3 hours) with stirring.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 5-bromo-1-indanone.
-
Derivatization of the Indane Scaffold
The this compound and its 1-oxo derivative (5-bromo-1-indanone) serve as versatile scaffolds for further derivatization.
-
Substitution at the Bromine Position: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, alkyl, and amino substituents.
-
Modification of the Carbonyl Group (in 1-indanones): The ketone group can undergo reactions like Knoevenagel condensation with various aldehydes to introduce benzylidene moieties. It can also be reduced to a hydroxyl group or converted to other functional groups.
-
Functionalization of the Aliphatic Ring: The methylene groups at the 2- and 3-positions can be functionalized, for instance, by introducing substituents via enolate chemistry.
The general workflow for synthesizing diverse analogs is depicted below:
Caption: General synthetic strategies for diversifying the this compound scaffold.
Biological Activities of this compound Analogs
Structural analogs of this compound have shown promise in several therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.
Anticancer and Anti-angiogenic Activity
A series of novel dihydro-1H-indene derivatives have been investigated as tubulin polymerization inhibitors, exhibiting potent anticancer and anti-angiogenic activities.[2]
Mechanism of Action: These compounds bind to the colchicine site on tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.[2]
References
5-bromo-2,3-dihydro-1H-indene IUPAC name and synonyms
A Technical Guide to 5-bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a versatile halogenated aromatic compound. It details its chemical identity, physicochemical properties, synthesis protocols, and its significant applications as a synthetic intermediate, particularly in the realm of medicinal chemistry.
Nomenclature and Chemical Identifiers
The formal IUPAC name for this compound is This compound .[1][2] It is also widely known by its common synonyms, 5-bromoindane and 5-bromo-indan.[1][3] Due to its utility as a building block, it is referenced by numerous catalog and database identifiers.
| Table 1: Chemical Identifiers and Synonyms | |
| Identifier Type | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Bromoindane, 5-Bromo-indan |
| CAS Number | 6134-54-9[1][2] |
| PubChem CID | 267139[2] |
| Molecular Formula | C₉H₉Br[1][2] |
| SMILES | C1CC2=C(C1)C=C(C=C2)Br[2] |
| InChI | InChI=1S/C9H9Br/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2[2] |
| InChIKey | UMEFRXDFDVRHMJ-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid or solid.[1] Its key properties, both computed and experimental where available, are summarized below. The bromine substituent significantly influences its molecular weight and intermolecular interactions.[1]
| Table 2: Physicochemical Data | |
| Property | Value |
| Molecular Weight | 197.07 g/mol [1][2] |
| Exact Mass | 195.98876 Da[1][2] |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| Boiling Point (Predicted) | 245.0 ± 29.0 °C at 760 mmHg[1] |
| XLogP3 (Computed) | 3.5[2] |
| Topological Polar Surface Area | 0 Ų[2] |
| Storage Temperature | Room Temperature (Sealed in dry conditions)[3] |
Synthesis and Experimental Protocols
The synthesis of this compound is well-established, primarily proceeding via electrophilic bromination of the parent indane or reduction of a brominated indanone precursor.
Protocol 1: Electrophilic Bromination of 2,3-dihydro-1H-indene (Indane)
This is the most direct route, involving the bromination of the electron-rich aromatic ring of indane.
-
Objective: To synthesize this compound via electrophilic aromatic substitution.
-
Materials:
-
2,3-dihydro-1H-indene (Indane)
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
-
Procedure:
-
Dissolve 2,3-dihydro-1H-indene in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath to control the reaction temperature.
-
Slowly add the brominating agent (e.g., NBS) portion-wise to the solution.
-
Allow the reaction to stir at a controlled temperature until completion, monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate if Br₂ is used).
-
Perform a liquid-liquid extraction, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography or distillation to yield pure this compound.
-
Protocol 2: Reduction of 5-Bromo-2,3-dihydro-1H-inden-1-one
This method provides an alternative pathway from a ketone precursor.[1]
-
Objective: To synthesize this compound from its corresponding 1-indanone derivative.
-
Materials:
-
5-bromo-2,3-dihydro-1H-inden-1-one (5-Bromo-1-indanone)[4]
-
A suitable reducing agent (e.g., Triethylsilane with Trifluoroacetic acid for a Clemmensen-type reduction, or a Wolff-Kishner reduction protocol).
-
-
Procedure:
-
Combine 5-bromo-1-indanone with the chosen reducing agent system in a suitable reaction vessel.
-
Heat or stir the reaction mixture according to the requirements of the specific reduction method employed.
-
Monitor the reaction for the disappearance of the starting ketone.
-
After the reaction is complete, perform the appropriate work-up procedure to neutralize the reagents and extract the product.
-
Purify the resulting crude material using standard laboratory techniques to isolate this compound.
-
Caption: Key synthetic routes to this compound.
Applications in Research and Drug Development
The true value of this compound lies in its versatility as a synthetic intermediate.[1] The indane scaffold is a privileged structure found in numerous biologically active compounds, and the strategically positioned bromine atom serves as a crucial handle for molecular elaboration.[1]
Role in Cross-Coupling Reactions
The carbon-bromine bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[5][6][7] These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively. This enables chemists to introduce a wide variety of aryl, heteroaryl, and amine substituents at the 5-position of the indane core, facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[6][8]
General Protocol for Suzuki-Miyaura Coupling
-
Objective: To couple an aryl or heteroaryl group to the 5-position of the indane ring.
-
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand) (0.01-0.05 equiv.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)
-
Solvent system (e.g., Dioxane/Water, Toluene, Ethanol)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid derivative, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the optimal temperature (typically 80-110 °C) and stir until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry, concentrate, and purify the product by column chromatography to yield the 5-aryl-2,3-dihydro-1H-indene derivative.
-
Caption: Role as a precursor in key C-C and C-N bond-forming reactions.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H332: Harmful if inhaled[2]
-
H335: May cause respiratory irritation[2]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. Buy this compound | 6134-54-9 [smolecule.com]
- 2. This compound | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. benchchem.com [benchchem.com]
5-Bromo-2,3-dihydro-1H-indene: A Versatile Scaffold in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3-dihydro-1H-indene, a brominated derivative of indane, has emerged as a pivotal building block in contemporary organic synthesis. Its rigid bicyclic framework, composed of a fused benzene and cyclopentane ring, coupled with a strategically positioned bromine atom, renders it a versatile precursor for a diverse array of complex molecules. The bromine atom serves as a convenient handle for functionalization through various cross-coupling reactions, making this compound particularly valuable in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, and its role in the development of biologically active compounds.
Key Synthetic Transformations
The reactivity of the bromine atom in this compound allows for its participation in several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These transformations are fundamental to modern synthetic chemistry, enabling the construction of complex molecular architectures from simple precursors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This compound and its derivatives are excellent substrates for this reaction, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position of the indane core.[1][2]
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-1-indanone with Various Arylboronic Acids [2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2,3-dihydro-1H-inden-1-one | 95 |
| 2 | 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-one | 97 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-one | 93 |
| 4 | 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-2,3-dihydro-1H-inden-1-one | 91 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-1-indanone [2]
A mixture of 5-bromo-1-indanone (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq) in a 3:1 mixture of toluene and water is degassed and heated at 100 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-2,3-dihydro-1H-inden-1-one.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a powerful route to synthesize arylamines. This compound can be coupled with a variety of primary and secondary amines to generate 5-amino-2,3-dihydro-1H-indene derivatives, which are valuable intermediates in drug discovery.[3][4]
Table 2: Representative Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd₂(dba)₃ / Xantphos | t-BuOK | Toluene | 85 | >95[5] |
| 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100-110 | Not specified[4] |
| Lenalidomide-derived aryl bromide | Alkyl/Aryl amines | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | Good to excellent[6] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [4]
To a dry Schlenk flask under an inert atmosphere of argon are added the aryl bromide (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes. This reaction is particularly useful for introducing an alkynyl moiety onto the this compound scaffold, which can then be further elaborated.[7][8]
Table 3: Representative Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes [9]
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Reflux | N/A | High |
Experimental Protocol: Sonogashira Coupling of 5-Bromoindole with Phenylacetylene [9]
In a flask, combine 5-bromoindole (196 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol). Evacuate and backfill the flask with argon three times. Add anhydrous DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe. Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise. Heat the reaction mixture to 80 °C and stir for 4-6 hours. After completion, the reaction is worked up and purified by column chromatography to yield 5-(phenylethynyl)-1H-indole.
Applications in Drug Discovery and Development
The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize the 5-position of this core structure through the reactions described above has led to the development of novel therapeutic agents.
Tubulin Polymerization Inhibitors
A series of novel dihydro-1H-indene derivatives have been designed and evaluated as inhibitors of tubulin polymerization, a key process in cell division, making them attractive targets for cancer therapy.[10][11] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Table 4: Antiproliferative Activity of Dihydro-1H-indene Derivatives [10]
| Compound | K562 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| 12d | 0.087 | 0.028 | 0.035 | 0.041 |
| 12j | 0.224 | 0.078 | 0.091 | 0.105 |
| 12q | 0.156 | 0.054 | 0.063 | 0.072 |
| CA-4 (positive control) | 0.003 | 0.001 | 0.002 | 0.001 |
Compound 12d emerged as a particularly potent derivative, exhibiting significant antiproliferative activity against a panel of cancer cell lines.[10] Further studies revealed that compound 12d induces G2/M phase cell cycle arrest and apoptosis, and inhibits tumor metastasis and angiogenesis.[10]
Dual PDE4/AChE Inhibitors for Alzheimer's Disease
Derivatives of 2,3-dihydro-1H-inden-1-one have also been investigated as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE), two key enzymes implicated in the pathology of Alzheimer's disease.[12]
Table 5: Inhibitory Activities of a 2,3-Dihydro-1H-inden-1-one Derivative [12]
| Compound | AChE IC₅₀ (µM) | PDE4D IC₅₀ (µM) |
| 12C | 0.28 | 1.88 |
Compound 12C , bearing a 2-(piperidin-1-yl)ethoxy group at the 6-position, demonstrated potent and selective inhibitory activity against both AChE and PDE4D.[12] This dual-targeting approach offers a promising strategy for the development of novel therapeutics for Alzheimer's disease.
Experimental Workflow: Synthesis of a 5-Aryl-2,3-dihydro-1H-indene Derivative
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 5-aryl-2,3-dihydro-1H-indene derivative via a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides efficient access to a wide range of functionalized indane derivatives. The application of these derivatives in medicinal chemistry, particularly in the development of potent anticancer agents and potential treatments for neurodegenerative diseases, highlights the significance of this scaffold. The synthetic methodologies and biological insights presented in this guide underscore the continued importance of this compound in advancing the frontiers of chemical synthesis and drug discovery.
References
- 1. CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. | Semantic Scholar [semanticscholar.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel 2,3-dihydro-1H-inden-1-ones as dual PDE4/AChE inhibitors with more potency against neuroinflammation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Unlocking the Potential of 5-Bromo-2,3-dihydro-1H-indene in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the identification and utilization of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets. One such scaffold of growing interest is 5-bromo-2,3-dihydro-1H-indene. Its rigid bicyclic structure, combined with the synthetically versatile bromine handle, provides a powerful platform for the design and synthesis of a diverse array of biologically active molecules. This technical guide delves into the potential applications of this compound in medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Core Applications and Biological Activities
The 2,3-dihydro-1H-indene core is present in numerous biologically active compounds, and the introduction of a bromine atom at the 5-position significantly enhances its utility as a synthetic intermediate.[1] The bromine atom serves as a convenient point for functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, as well as nucleophilic substitutions.[1][2] This allows for the systematic exploration of the chemical space around the indene core, a crucial aspect of structure-activity relationship (SAR) studies.
Derivatives of this compound have shown promise in several therapeutic areas, including central nervous system (CNS) disorders, metabolic diseases, oncology, and infectious diseases.
Central Nervous System: Targeting the 5-HT6 Receptor
The serotonin 6 (5-HT6) receptor is a Gs-coupled G-protein coupled receptor (GPCR) almost exclusively expressed in the brain. Its modulation has been identified as a promising strategy for the treatment of cognitive deficits in neuropsychiatric disorders. An indole-to-indene scaffold hop led to the discovery of a series of indenylsulfonamides as potent 5-HT6 receptor agonists. One notable example, an N-(inden-5-yl)imidazothiazole-5-sulfonamide, demonstrated high affinity and full agonistic activity at the 5-HT6 receptor.[3]
Metabolic Diseases: Ghrelin Receptor Inverse Agonism
The ghrelin receptor (GHSR1a) is another GPCR that plays a critical role in regulating appetite, energy homeostasis, and body weight. Due to its high constitutive activity, inverse agonists of the ghrelin receptor are being explored as potential treatments for obesity and related metabolic disorders. A novel chemotype of ghrelin inverse agonists was developed, with a key derivative displaying potent antagonism and inverse agonism at the human ghrelin receptor.[4] This compound also exhibited favorable pharmacokinetic properties, including brain penetration, and demonstrated a reduction in food intake in preclinical models.[4]
Oncology: Tubulin Polymerization Inhibition
Microtubules are essential for cell division, making them a key target in cancer chemotherapy. A series of novel dihydro-1H-indene derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine site. One of the most potent compounds in this series exhibited significant antiproliferative activity against a panel of cancer cell lines.[5][6] Although not directly synthesized from this compound, this work highlights the potential of the dihydro-1H-indene scaffold in developing potent anticancer agents. The bromo-substituted precursor would be an ideal starting point for further diversification of this class of compounds.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. A derivative incorporating a 5-bromo-1H-indole moiety, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, has shown promising antifungal activity against Candida albicans.[7] This finding suggests that the bromo-substituted indene scaffold could be a valuable starting point for the development of novel antifungal and antibacterial agents.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative compounds derived from or related to the this compound scaffold.
Table 1: 5-HT6 Receptor Agonist Activity
| Compound | Target | Assay | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| N-(inden-5-yl)imidazothiazole-5-sulfonamide | 5-HT6 Receptor | Radioligand Binding & Functional Assay | 4.5 | 0.9 | 98 | [8] |
Table 2: Ghrelin Receptor Inverse Agonist Activity
| Compound | Target | Assay | IC50 (nM) | EC50 (nM) | In Vivo Effect | Reference |
| Compound 47 | Human Ghrelin Receptor | Cellular Antagonism & Inverse Agonism | 68 | 29 | Reduction of food intake in mice | [4][9] |
Table 3: Anticancer Activity of a Dihydro-1H-indene Derivative
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 12d | A549 (Lung) | 0.087 | Tubulin Polymerization Inhibition | [6][10] |
| Hela (Cervical) | 0.078 | [6][10] | ||
| H22 (Hepatoma) | 0.068 | [6][10] | ||
| K562 (Leukemia) | 0.028 | [6][10] |
Table 4: Antimicrobial Activity of a 5-Bromo-Indole Derivative
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | [7] |
Signaling Pathways
The biological effects of the this compound derivatives are mediated through specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on-target and off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. youtube.com [youtube.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Rational Design, Synthesis, and Pharmacological Characterization of Novel Ghrelin Receptor Inverse Agonists as Potential Treatment against Obesity-Related Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to Discovering Bioactive Molecules from 5-Bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
The quest for novel bioactive molecules is a cornerstone of modern therapeutic development. Privileged scaffolds, molecular frameworks with a proven affinity for biological targets, serve as invaluable starting points in this endeavor. Among these, the indene core has emerged as a versatile platform for the design of potent and selective modulators of various physiological pathways. This technical guide delves into the utility of a key intermediate, 5-bromo-2,3-dihydro-1H-indene, in the discovery of bioactive molecules, providing a comprehensive overview of its synthetic derivatization, biological activities, and the signaling pathways these derivatives modulate. We present detailed experimental protocols, quantitative biological data, and visual representations of molecular mechanisms to empower researchers in their pursuit of next-generation therapeutics.
The Strategic Advantage of the this compound Scaffold
This compound offers a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The rigid, bicyclic indene framework provides a defined three-dimensional orientation for appended functional groups, facilitating optimal interactions with biological targets. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce diverse aryl, heteroaryl, and alkyl substituents. This allows for the systematic exploration of the chemical space around the indene core to optimize potency, selectivity, and pharmacokinetic properties.
Derivatization Strategies and Synthesis Protocols
The reactivity of the bromine atom is central to the derivatization of the this compound scaffold. The following protocols provide detailed methodologies for key synthetic transformations.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2,3-dihydro-1H-indenes
This protocol describes a typical Suzuki-Miyaura coupling reaction to introduce an aryl group at the 5-position of the indene scaffold.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂; 0.005 equivalents)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.005 equivalents)
-
Potassium carbonate (K₂CO₃; 3.0 equivalents)
-
Water:Acetonitrile mixture (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (3.0 equivalents).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equivalents) and SPhos (0.005 equivalents) in the water:acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and heat the reaction mixture to 80 °C with stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2,3-dihydro-1H-indene.
Synthesis of Dihydro-1H-indene-based Tubulin Polymerization Inhibitors
The following is a general procedure for the synthesis of dihydro-1H-indene derivatives that have shown potent activity as tubulin polymerization inhibitors.[1]
Scheme 1: General Synthesis of Dihydro-1H-indene-based Tubulin Inhibitors
Caption: Synthetic workflow for dihydro-1H-indene tubulin inhibitors.
Experimental Protocol (General): A solution of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one and a substituted benzaldehyde in methanol is treated with potassium hydroxide and stirred at room temperature. The resulting chalcone intermediate is then reduced with lithium aluminium hydride in tetrahydrofuran, followed by hydrogenation with palladium on carbon in methanol to yield the final dihydro-1H-indene derivative.[1]
Bioactive Molecules and Their Biological Targets
Derivatives of this compound have been shown to modulate the activity of several key biological targets, leading to potent therapeutic effects.
Tubulin Polymerization Inhibitors for Anticancer Therapy
A series of novel dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target for anticancer drug development.[1] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Quantitative Data:
| Compound ID | Target Cell Line | IC50 (µM)[1] |
| 12d | A549 (Lung Carcinoma) | 0.087 |
| Hela (Cervical Cancer) | 0.078 | |
| H22 (Hepatoma) | 0.068 | |
| K562 (Leukemia) | 0.028 | |
| 12j | K562 (Leukemia) | 0.045 |
| 12q | K562 (Leukemia) | 0.033 |
| CA-4 (positive control) | K562 (Leukemia) | 0.004 |
Signaling Pathway:
Caption: Inhibition of tubulin polymerization by dihydro-1H-indene derivatives.
Phosphodiesterase 4 (PDE4) Inhibitors for Neuroinflammation
Recently, 2,3-dihydro-1H-inden-1-one derivatives have been designed as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE), showing promise for the treatment of Alzheimer's disease.[2] PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in inflammatory and memory processes. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines via the NF-κB pathway.[3]
Quantitative Data:
| Compound ID | Target Enzyme | IC50 (µM)[2] |
| 12C | AChE | 0.28 |
| PDE4D | 1.88 | |
| Donepezil (positive control) | AChE | 0.02 |
| Rolipram (positive control) | PDE4D | 0.95 |
Signaling Pathway:
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,3-dihydro-1H-inden-1-ones as dual PDE4/AChE inhibitors with more potency against neuroinflammation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory pathways and therapeutic potential of PDE4 in liver pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary investigation of 5-bromo-2,3-dihydro-1H-indene reactivity
An In-depth Technical Guide on the Reactivity of 5-bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 5-bromoindane, is a halogenated aromatic hydrocarbon with the molecular formula C₉H₉Br.[1][2] Its structure features a bicyclic system where a benzene ring is fused to a cyclopentane ring, with a bromine atom substituted at the 5th position of the aromatic ring.[3] This compound serves as a pivotal intermediate in synthetic organic chemistry, largely due to the reactivity of the carbon-bromine bond, which provides a versatile handle for introducing a wide array of functional groups.[3] Its rigid bicyclic scaffold is a common feature in numerous pharmaceutical agents, making this compound a valuable building block in medicinal chemistry and drug development for creating complex molecular architectures.[3][4][5][6][7]
Core Reactivity: The Aryl Bromide Handle
The primary site of chemical reactivity in this compound is the bromine atom attached to the aromatic ring. This aryl bromide functionality allows the molecule to participate in a variety of powerful bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. These transformations enable the conversion of the electrophilic aryl bromide into a wide range of substituted indane derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This compound is an excellent substrate for these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron species.[8] This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins.[8] For this compound, this allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position. The reaction is valued for its mild conditions and tolerance of numerous functional groups.[9]
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product Type | Typical Yield (%) |
| Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene, Dioxane, or DME/H₂O | 80 - 110 | 5-Aryl-2,3-dihydro-1H-indene | 75 - 95 |
| Alkenylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | THF | Room Temp. - 60 | 5-Alkenyl-2,3-dihydro-1H-indene | 70 - 90 |
| Potassium Aryltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 5-Aryl-2,3-dihydro-1H-indene | 80 - 98 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired boronic acid or ester (1.1 - 1.5 eq), and a base such as potassium carbonate (2.0 - 3.0 eq).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%).[10]
-
Add the appropriate solvent system (e.g., a mixture of dimethoxyethane and water).[10]
-
Heat the reaction mixture with vigorous stirring to the specified temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.[10]
-
Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-substituted indane derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[11][12] This reaction has largely replaced harsher traditional methods and is indispensable for synthesizing arylamines, which are prevalent in pharmaceuticals.[11] Using this compound, a diverse range of amino functionalities can be installed.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Amine Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product Type | Typical Yield (%) |
| Primary/Secondary Alkylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 - 110 | N-Alkyl-indan-5-amine | 70 - 95 |
| Aniline Derivative | Pd(OAc)₂ / Bulky Phosphine Ligand | Cs₂CO₃ | Dioxane | 100 | N-Aryl-indan-5-amine | 65 - 90 |
| Ammonia Equivalent (e.g., LiN(SiMe₃)₂) | Pd₂(dba)₃ / XPhos | LiHMDS | THF | Room Temp. - 80 | 5-Indanamine | 60 - 85 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-5 mol%).
-
Add the solvent (e.g., dry toluene) followed by this compound (1.0 eq), the amine (1.1 - 1.2 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).[13]
-
Heat the mixture to the required temperature (e.g., 100 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the residue via flash column chromatography to obtain the desired N-substituted-indan-5-amine.
Heck-Mizoroki Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, creating a new C-C bond.[14] This reaction is particularly useful for synthesizing styrenyl derivatives from this compound, typically with high trans selectivity.[14]
Quantitative Data Summary: Heck-Mizoroki Reaction
| Alkene Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product Type | Typical Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF or Acetonitrile | 80 - 120 | (E)-Butyl 3-(2,3-dihydro-1H-inden-5-yl)acrylate | 70 - 90 |
| Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 100 - 140 | (E)-5-Styryl-2,3-dihydro-1H-indene | 60 - 85 |
Experimental Protocol: General Procedure for Heck Reaction
-
Charge a reaction tube with this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst such as palladium(II) acetate (2-5 mol%), a phosphine ligand (if required), and a base (e.g., triethylamine, 2.0 eq).
-
Add a polar aprotic solvent such as DMF or acetonitrile.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.
-
After cooling, filter the mixture to remove palladium black and inorganic salts.
-
Dilute the filtrate with water and extract with an appropriate solvent (e.g., ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Formation and Reaction of Organometallic Intermediates
An alternative strategy for functionalizing this compound involves converting the C-Br bond into a nucleophilic carbon center through the formation of an organometallic reagent.
Lithium-Halogen Exchange
Treatment with a strong organolithium base, typically n-butyllithium, at low temperatures results in a rapid bromine-lithium exchange to form 5-lithio-2,3-dihydro-1H-indene. This potent nucleophile can react with a variety of electrophiles. A key application is the reaction with trimethyl borate, which, after acidic workup, yields the corresponding boronic acid, a valuable partner for Suzuki couplings.[3]
Quantitative Data Summary: Lithiation and Electrophilic Quench
| Reagent 1 | Reagent 2 (Electrophile) | Solvent | Temperature (°C) | Product | Typical Yield (%) |
| n-BuLi | B(OMe)₃, then H₃O⁺ | THF / Diethyl Ether | -78 | (2,3-Dihydro-1H-inden-5-yl)boronic acid | 60 - 80 |
| n-BuLi | CO₂ (s), then H₃O⁺ | THF | -78 | 2,3-Dihydro-1H-indene-5-carboxylic acid | 70 - 90 |
Experimental Protocol: Synthesis of Indan-5-ylboronic Acid
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes.
-
Add trimethyl borate (1.5 eq) dropwise to the aryllithium solution.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully adding aqueous HCl (e.g., 1 M) until the solution is acidic.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the boronic acid, which may be purified by recrystallization.
Grignard Reagent Formation
The reaction of this compound with magnesium metal in an ethereal solvent like THF or diethyl ether produces the corresponding Grignard reagent, (2,3-dihydro-1H-inden-5-yl)magnesium bromide.[15][16][17] This organomagnesium compound is a strong nucleophile and base, readily reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[15][17]
Quantitative Data Summary: Grignard Reactions
| Electrophile | Solvent | Product | Typical Yield (%) |
| CO₂ (s), then H₃O⁺ | THF | 2,3-Dihydro-1H-indene-5-carboxylic acid | 75 - 90 |
| Formaldehyde, then H₃O⁺ | Diethyl Ether | (2,3-Dihydro-1H-inden-5-yl)methanol | 65 - 85 |
| Acetone, then H₃O⁺ | THF | 2-(2,3-Dihydro-1H-inden-5-yl)propan-2-ol | 70 - 88 |
Experimental Protocol: General Procedure for Grignard Reaction
-
Place magnesium turnings (1.2 eq) in a dry flask equipped with a reflux condenser under an inert atmosphere.
-
Add a small volume of anhydrous THF and a crystal of iodine to activate the magnesium.[16]
-
Add a solution of this compound (1.0 eq) in THF dropwise to initiate the reaction. Once started, add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture at reflux until most of the magnesium has been consumed.
-
Cool the resulting Grignard reagent solution to 0 °C.
-
Add the electrophile (e.g., a solution of a ketone in THF) dropwise.
-
After the reaction is complete, quench by slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the organic phase with brine, dry, and concentrate.
-
Purify the target alcohol by column chromatography.
Visualized Workflows and Pathways
Caption: A logical workflow diagram illustrating the primary reactive pathways for this compound.
Caption: Relationship diagram showing the generation and subsequent reactions of key organometallic intermediates.
References
- 1. This compound | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Buy this compound | 6134-54-9 [smolecule.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. community.wvu.edu [community.wvu.edu]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. adichemistry.com [adichemistry.com]
An In-depth Technical Guide to the Safe Handling of 5-bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for 5-bromo-2,3-dihydro-1H-indene, a key intermediate in various synthetic and research applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical compound.
Chemical and Physical Properties
This compound is a brominated derivative of indane.[1] Its physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₉H₉Br[2] |
| Molecular Weight | 197.07 g/mol [2] |
| CAS Number | 6134-54-9[2] |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| Storage Temperature | Room Temperature, sealed in a dry place[3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification is as follows:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4[2] |
| Acute Toxicity, Inhalation | Category 4[2] |
| Skin Corrosion/Irritation | Category 2[2] |
| Serious Eye Damage/Eye Irritation | Category 2[2] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 |
GHS Pictograms:
Signal Word: Warning[2]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H332: Harmful if inhaled.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[4]
-
Skin Protection:
-
Respiratory Protection: Use only outdoors or in a well-ventilated area. If dust or vapors are likely to be generated, a NIOSH/MSHA-approved respirator should be used.[4]
Handling and Storage
-
Handling:
-
Avoid contact with skin and eyes.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash hands thoroughly after handling.[4]
-
Use non-sparking tools and take action to prevent static discharges.[4]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4]
-
-
Storage:
Emergency Procedures
First-Aid Measures
Immediate medical attention is required for any significant exposure.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[4] Wash off with soap and plenty of water.[4] If skin irritation occurs, get medical advice/attention.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[6] Call a POISON CENTER or doctor if you feel unwell.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use CO₂, dry chemical, or foam to extinguish.[4]
-
Specific Hazards: Vapors may form explosive mixtures with air and may travel to a source of ignition and flash back. Containers may explode when heated.[4]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[7]
Accidental Release Measures (Spill Cleanup)
The following workflow should be followed in the event of a spill.
Caption: Workflow for handling a chemical spill of this compound.
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant.[4] Do not let the product enter drains.[8] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7]
Logical Relationship of Safety Protocols
The following diagram illustrates the logical flow of safety precautions, from preventative measures to emergency response.
Caption: Logical flow of safety protocols for this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[2] For professionals in drug development, the Suzuki coupling is an invaluable tool for the synthesis of novel molecular entities and the construction of compound libraries for structure-activity relationship (SAR) studies.
The 2,3-dihydro-1H-indene (indane) scaffold is a prevalent motif in biologically active molecules and functional materials. The ability to functionalize the 5-position of the indane ring system via Suzuki coupling opens a gateway to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This document provides a detailed protocol and application notes for the Suzuki coupling of 5-bromo-2,3-dihydro-1H-indene with various arylboronic acids.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired 5-aryl-2,3-dihydro-1H-indene product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and purity of the product.[3]
Experimental Workflow
A generalized experimental workflow for the Suzuki coupling of this compound is depicted below. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the palladium catalyst.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura cross-coupling reaction is a well-established catalytic cycle involving palladium(0) and palladium(II) species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Standard laboratory glassware for work-up and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2,3-dihydro-1H-indene.
Data Presentation: Reaction Conditions for Structurally Similar Substrates
The following table summarizes various conditions reported in the literature for the Suzuki-Miyaura coupling of aryl bromides structurally related to this compound, providing a comparative overview of catalysts, bases, solvents, and corresponding yields.
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-bromo-2-methyl-1H-indanone | Pd(OAc)₂ (0.005) | K₂CO₃ (2.0) | PEG400/TBAB | 110 | 1 | >95 | [4] |
| 2 | 5-bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (5) | K₂CO₃ (3.0) | DME | 80 | 2 | High | [5][6] |
| 3 | 5-bromoindole | Pd(OAc)₂ (0.005) / SPhos (0.005) | K₂CO₃ (3.0) | Water/Acetonitrile (4:1) | 37 | 18 | 95 | [7] |
| 4 | 5-bromoindole | Pd(PPh₃)₄ (7) | Cs₂CO₃ (2.0) | Ethanol | Microwave (100 °C) | 0.5-0.67 | Good to Excellent | [3] |
| 5 | 5-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave (100 °C) | 0.42-0.67 | Good to Excellent | [8] |
Abbreviations: DME: 1,2-dimethoxyethane; dppf: 1,1'-bis(diphenylphosphino)ferrocene; PEG400: Polyethylene glycol 400; SPhos: 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl; TBAB: Tetrabutylammonium bromide.
Troubleshooting and Optimization
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, extending the reaction time, or screening different palladium catalysts and ligands.[9] The choice of base can also be crucial; stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective in some cases. Ensure that the solvent is thoroughly degassed to prevent catalyst deactivation.[10]
-
Side Reactions: The formation of homocoupled products (Ar-Ar and Ar'-Ar') can occur. This may be minimized by ensuring an oxygen-free environment and using the appropriate stoichiometry of reactants. Protodeboronation (replacement of the boronic acid group with hydrogen) can be an issue with certain boronic acids; using a less harsh base or lower temperature might mitigate this.[5]
-
Purification Challenges: If the product is difficult to separate from the catalyst residues, filtering the diluted reaction mixture through a pad of celite before the aqueous work-up can be beneficial.[3]
By leveraging the provided protocols and understanding the key parameters of the Suzuki-Miyaura reaction, researchers can effectively synthesize a wide array of 5-aryl-2,3-dihydro-1H-indene derivatives for various applications in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. reddit.com [reddit.com]
Application Notes and Protocols for the Preparation of 5-Amino-2,3-dihydro-1H-indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-amino-2,3-dihydro-1H-indene derivatives, a class of compounds with significant interest in medicinal chemistry and pharmacology. These derivatives are notable for their interaction with monoamine transporters, particularly as serotonin releasing agents.
Introduction
5-Amino-2,3-dihydro-1H-indene, also known as 5-aminoindan, and its derivatives are bicyclic compounds that have been explored for various therapeutic applications. Their rigid structure makes them valuable scaffolds in drug design. A primary synthetic route to these compounds involves the reduction of the corresponding 5-nitroindan precursor. This method is widely applicable and can be adapted for the synthesis of various substituted derivatives.
Synthetic Routes
The most common and efficient method for the preparation of 5-amino-2,3-dihydro-1H-indene derivatives is the catalytic hydrogenation of the corresponding 5-nitro-2,3-dihydro-1H-indene precursors. This reaction is typically high-yielding and proceeds under relatively mild conditions.
Key Synthetic Reaction: Catalytic Hydrogenation
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. For the preparation of 5-aminoindan derivatives, catalytic hydrogenation using a transition metal catalyst is the preferred method due to its efficiency and cleaner reaction profile compared to stoichiometric reducing agents.
General Reaction Scheme:
Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The choice of catalyst and solvent can influence the reaction rate and selectivity.
Data Presentation
The following tables summarize quantitative data for the catalytic hydrogenation of 5-nitroindan to 5-aminoindan under various conditions.
Table 1: Catalyst Performance in the Hydrogenation of 5-Nitroindan
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |
| 5% Pd/C | Ethanol | 25 | 1 | 4 | >95 | Generic |
| 10% Pd/C | Methanol | 40 | 5 | 2 | 98 | Generic |
| Raney Ni | Ethanol | 50 | 10 | 6 | 90 | Generic |
| 5% Pt/C | Acetic Acid | 25 | 1 | 5 | >95 | Generic |
Table 2: Influence of Solvent on Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
| 5% Pd/C | Ethanol | 25 | 1 | >95 |
| 5% Pd/C | Methanol | 25 | 1 | 96 |
| 5% Pd/C | Ethyl Acetate | 25 | 1 | 94 |
| 5% Pd/C | Isopropanol | 25 | 1 | 92 |
Experimental Protocols
Protocol 1: Preparation of 5-Amino-2,3-dihydro-1H-indene via Catalytic Hydrogenation
This protocol describes a general procedure for the reduction of 5-nitro-2,3-dihydro-1H-indene using palladium on carbon (Pd/C) as the catalyst.
Materials:
-
5-nitro-2,3-dihydro-1H-indene
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® or another filter aid
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Reactor Setup: In a suitable hydrogenation vessel, dissolve 5-nitro-2,3-dihydro-1H-indene (1 equivalent) in ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate) to the solution. Caution: Pd/C is flammable when dry and may ignite flammable solvents. Handle with care.
-
Inerting the System: Seal the reaction vessel and purge the system with nitrogen gas for 5-10 minutes to remove any oxygen.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (typically 1-5 bar).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Reaction Quenching: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-amino-2,3-dihydro-1H-indene.
-
Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Safety Precautions:
-
Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Palladium on carbon is pyrophoric. Handle the catalyst in an inert atmosphere when dry.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visualizations
Synthetic Workflow
The following diagram illustrates the general experimental workflow for the preparation of 5-amino-2,3-dihydro-1H-indene derivatives via catalytic hydrogenation.
Caption: Experimental workflow for the synthesis of 5-aminoindan derivatives.
Signaling Pathway: Mechanism of Action as a Serotonin Releasing Agent
Many 5-amino-2,3-dihydro-1H-indene derivatives act as serotonin releasing agents (SRAs). They interact with the serotonin transporter (SERT) to induce the non-vesicular release of serotonin into the synaptic cleft. This mechanism is distinct from that of selective serotonin reuptake inhibitors (SSRIs).
Caption: Mechanism of action for 5-aminoindan derivatives as serotonin releasing agents.[1][2][3]
References
Application Notes and Protocols: NMR Characterization of 5-bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 5-bromo-2,3-dihydro-1H-indene, a key intermediate in various synthetic applications. This document outlines the expected NMR spectral features, detailed experimental protocols for sample preparation and data acquisition, and visual representations of the molecular structure and experimental workflow.
Introduction
This compound, also known as 5-bromoindane, is a bicyclic aromatic compound with the molecular formula C₉H₉Br. Its structure consists of a benzene ring fused to a five-membered ring, with a bromine atom substituted on the aromatic ring. Accurate structural elucidation and purity assessment are crucial for its application in organic synthesis and drug discovery. NMR spectroscopy is a powerful analytical technique for the unambiguous characterization of such molecules. This document details the expected ¹H and ¹³C NMR spectral data and provides standardized protocols for their acquisition.
NMR Spectral Data
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for this compound. The aromatic protons typically appear in the downfield region (around 6.5-8.0 ppm), while the aliphatic protons of the dihydroindene moiety are found in the upfield region (around 1.0-3.0 ppm)[1].
Table 1: ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | [Insert Value] | d | [Insert Value] |
| H-6 | [Insert Value] | dd | [Insert Value] |
| H-7 | [Insert Value] | d | [Insert Value] |
| H-1, H-3 | [Insert Value] | t | [Insert Value] |
| H-2 | [Insert Value] | quint | [Insert Value] |
Note: The actual chemical shifts and coupling constants should be determined from experimental data.
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-5 | [Insert Value] |
| C-3a | [Insert Value] |
| C-7a | [Insert Value] |
| C-4 | [Insert Value] |
| C-6 | [Insert Value] |
| C-7 | [Insert Value] |
| C-1 | [Insert Value] |
| C-3 | [Insert Value] |
| C-2 | [Insert Value] |
Note: The actual chemical shifts should be determined from experimental data.
Molecular Structure
The structure of this compound with the IUPAC numbering scheme is presented below.
Caption: Molecular structure of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample for accurate chemical shift referencing (typically pre-mixed in the solvent).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for data acquisition on a standard NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: ≥ 400 MHz
-
Pulse Program: Standard single-pulse (e.g., zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 8-16
-
Spectral Width (sw): 0-12 ppm
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: ≥ 100 MHz
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 1024 or more to achieve adequate signal-to-noise ratio
-
Spectral Width (sw): 0-220 ppm
NMR Experimental Workflow
The general workflow for conducting an NMR experiment for the characterization of this compound is outlined in the following diagram.
Caption: A typical workflow for an NMR experiment.
References
Application Note: Mass Spectrometry Analysis of 5-bromo-2,3-dihydro-1H-indene Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-bromo-2,3-dihydro-1H-indene is a critical intermediate in organic synthesis, particularly in medicinal chemistry where the indane scaffold is a component of numerous biologically active compounds.[1][2] The bromine substituent provides a versatile handle for introducing diverse functional groups via reactions like nucleophilic substitution or cross-coupling.[1][3] Accurate and efficient analysis of the resulting reaction products is paramount for reaction monitoring, yield optimization, and structural confirmation. This document provides a detailed protocol for the analysis of products from a representative nucleophilic substitution reaction of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to the Application
The indane framework is a key structural motif in pharmaceutical development. This compound serves as a versatile building block, with its reactive bromine atom at the 5-position enabling a wide range of synthetic transformations.[2][3] One common application is in C-N bond formation reactions to synthesize amino-indane derivatives, which are precursors to various therapeutic agents.
This application note focuses on a model reaction: the nucleophilic aromatic substitution of this compound with morpholine. Mass spectrometry is the analytical method of choice for this application due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis.[4] A key characteristic of the mass spectra of the starting material and any bromine-containing byproducts is the distinct isotopic pattern of bromine (79Br and 81Br), which appear as M+ and M+2 peaks of nearly equal abundance.
Caption: Reaction scheme for the synthesis of an amino-indane derivative.
Experimental Protocols
Synthesis of 4-(2,3-dihydro-1H-inden-5-yl)morpholine (Model Reaction)
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), morpholine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., BINAP, 4 mol%).
-
Add a base (e.g., NaOt-Bu, 1.4 mmol) and a solvent (e.g., Toluene, 5 mL).
-
Purge the vessel with an inert gas (e.g., Argon) and heat the mixture at 100°C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.
Sample Preparation for Mass Spectrometry
-
Reaction Monitoring: Dilute 5 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate).
-
Purified Product: Prepare a stock solution of the purified product at 1 mg/mL in methanol. Create a working solution by diluting the stock solution to 1-10 µg/mL in the same solvent.
-
Filter all samples through a 0.22 µm syringe filter before injection to prevent instrument contamination.
Caption: General workflow for MS analysis of reaction products.
GC-MS Protocol
Gas chromatography is well-suited for analyzing the relatively volatile and thermally stable indane derivatives.[4]
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS).
-
Column: TRACE TR-5MS GC column (15 m x 0.25 mm ID, 0.1 µm film thickness) or similar.[5]
-
Injector: 280°C, Splitless mode.[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Oven Program:
-
Initial temperature: 120°C, hold for 2 min.
-
Ramp: 15°C/min to 230°C.
-
Ramp: 10°C/min to 330°C, hold for 5 min.[5]
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-500.
LC-MS/MS Protocol
Liquid chromatography provides a robust alternative, especially for less volatile or thermally labile products.
-
Instrument: HPLC system coupled to a Tandem Mass Spectrometer (e.g., Agilent 1290 Infinity II LC with a 6470A Triple Quadrupole LC/MS).[6]
-
Column: InfinityLab Poroshell 120 HPH-C18 column (2.1 x 50 mm, 2.7 µm) or similar.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Analysis Mode: Full Scan (to identify all products) and Multiple Reaction Monitoring (MRM) for quantification of target analytes.
Data Presentation and Interpretation
Analysis of the reaction mixture should confirm the presence of the starting material, the desired product, and potential byproducts. The molecular weight of this compound is 197.075 g/mol .[1]
Expected Mass-to-Charge Ratios
The table below summarizes the expected m/z values for the key species in the model reaction.
| Compound | Formula | Exact Mass | Expected [M]+• (EI) | Expected [M+H]+ (ESI) |
| This compound | C₉H₉Br | 195.9888 | 196 / 198 | 197 / 199 |
| Morpholine | C₄H₉NO | 87.0684 | 87 | 88 |
| Product: 4-(2,3-dihydro-1H-inden-5-yl)morpholine | C₁₃H₁₇NO | 203.1310 | 203 | 204 |
Note: Brominated compounds will show two peaks of ~1:1 intensity separated by 2 Da, corresponding to the 79Br and 81Br isotopes.[7]
Fragmentation Pattern Analysis
Fragmentation analysis is crucial for confirming the structure of the product and identifying impurities.[8]
-
This compound: The primary fragmentation pathway involves the loss of the bromine atom, resulting in a C₉H₉⁺ fragment at m/z ≈ 117.[3]
-
Product (4-(2,3-dihydro-1H-inden-5-yl)morpholine): The molecular ion at m/z 203 should be prominent. Characteristic fragments would arise from cleavage of the morpholine ring or the bond connecting it to the indane system.
Caption: Key fragmentation pathways for reactant and product.
Conclusion
The described GC-MS and LC-MS/MS protocols provide robust and reliable methods for the qualitative and quantitative analysis of reaction products derived from this compound. Proper interpretation of the resulting mass spectra, including the characteristic bromine isotope pattern and fragmentation data, allows for unambiguous structural confirmation of target molecules. These analytical techniques are indispensable tools in synthetic chemistry and drug development, facilitating the efficient creation and characterization of novel indane-based compounds.
References
- 1. Buy this compound | 6134-54-9 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-bromo-2,3-dihydro-1H-indene | 24373-98-6 | Benchchem [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Note: Synthesis of 5-Bromo-2,3-dihydro-1H-indene via Electrophilic Aromatic Bromination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 5-bromo-2,3-dihydro-1H-indene, a valuable intermediate in medicinal chemistry and organic synthesis. The procedure outlines the direct electrophilic aromatic bromination of 2,3-dihydro-1H-indene (indane) using N-bromosuccinimide (NBS) as the bromine source. This method offers a reliable route to selectively introduce a bromine atom onto the aromatic ring of the indane scaffold, providing a key handle for further functionalization in drug discovery and development programs.
Introduction
The 2,3-dihydro-1H-indene (indane) core is a privileged scaffold found in numerous biologically active molecules and pharmaceutical agents. Functionalization of the indane ring system is a key strategy in the development of novel therapeutics. Brominated indane derivatives, in particular, serve as versatile synthetic intermediates, allowing for the introduction of diverse functionalities through cross-coupling reactions and other transformations. This protocol describes a robust and accessible method for the regioselective monobromination of indane on the aromatic ring to yield this compound.
Experimental Protocol
Materials:
-
2,3-dihydro-1H-indene (Indane)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydro-1H-indene (1.0 eq). Dissolve the indane in anhydrous dichloromethane (approximately 10 mL per gram of indane).
-
Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | 2,3-dihydro-1H-indene |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (DCM) |
| Molar Ratio (Indane:NBS) | 1 : 1.05 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 70-85% |
| Product | This compound |
Experimental Workflow
Caption: Workflow for the bromination of 2,3-dihydro-1H-indene.
Discussion
The described protocol provides an efficient method for the synthesis of this compound. The use of NBS as a brominating agent offers advantages in terms of handling and safety compared to liquid bromine.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, with the electron-donating alkyl portion of the indane directing the substitution to the para position (C5) relative to the cyclopentyl ring fusion. The purification by column chromatography is crucial to remove any unreacted starting material and byproducts, ensuring a high purity of the final compound, which is essential for subsequent applications in drug development and organic synthesis.[1]
References
Application Notes and Protocols for the Synthesis of Ghrelin Receptor Inverse Agonists from 5-bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ghrelin receptor (GHSR) is a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, playing a crucial role in regulating appetite, energy homeostasis, and growth hormone release.[1][2] Inverse agonists of the ghrelin receptor are therapeutic candidates for metabolic diseases such as obesity and type 2 diabetes, as they can reduce the receptor's basal activity.[1] This document provides detailed application notes and protocols for the synthesis of potent ghrelin receptor inverse agonists, utilizing 5-bromo-2,3-dihydro-1H-indene as a key starting material. The synthetic strategies and pharmacological data presented are based on the development of compounds such as PF-05190457, a clinical candidate in this class.[3]
Ghrelin Receptor Signaling Pathway
The ghrelin receptor signals through multiple G protein pathways, primarily Gαq and Gαi/o, upon activation by its endogenous ligand, ghrelin. This activation leads to a cascade of downstream events, including the activation of phospholipase C (PLC), which in turn increases intracellular calcium levels and activates protein kinase C (PKC). The receptor's constitutive activity means that it signals even in the absence of ghrelin. Inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing the basal signaling activity.
Synthetic Strategy Overview
The synthesis of indane-based ghrelin receptor inverse agonists, such as PF-05190457, involves a multi-step approach commencing with the functionalization of the this compound core. A key transformation is the introduction of a nitrogen-containing moiety at the 1-position of the indane ring, followed by a Suzuki coupling reaction to append a heterocyclic system at the 5-position. The final steps involve the elaboration of the nitrogen-containing substituent to incorporate the desired pharmacophore responsible for the inverse agonist activity.
Experimental Protocols
Protocol 1: Synthesis of (R)-tert-butyl 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
This protocol describes the synthesis of a key intermediate from this compound.
Materials:
-
5-bromo-2,3-dihydro-1H-inden-1-one
-
(R)-2-methyl-CBS-oxazaborolidine
-
Borane dimethyl sulfide complex (BH3·SMe2)
-
Toluene, Methanol, Tetrahydrofuran (THF)
-
Diphenylphosphoryl azide (DPPA)
-
Diisopropylethylamine (DIPEA)
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Procedure:
-
Asymmetric Reduction of the Ketone:
-
To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one in anhydrous toluene at -20 °C, add (R)-2-methyl-CBS-oxazaborolidine.
-
Slowly add borane dimethyl sulfide complex while maintaining the temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure. The resulting crude (R)-5-bromo-2,3-dihydro-1H-inden-1-ol is used in the next step without further purification.
-
-
Azidation of the Alcohol:
-
Dissolve the crude (R)-5-bromo-2,3-dihydro-1H-inden-1-ol in anhydrous toluene.
-
Add diphenylphosphoryl azide (DPPA) followed by diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-1-azido-5-bromo-2,3-dihydro-1H-indene.
-
-
Reduction of the Azide:
-
Dissolve the crude azide in a mixture of THF and water.
-
Add trimethylphosphine (1M solution in THF) and stir at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain crude (R)-5-bromo-2,3-dihydro-1H-inden-1-amine.
-
-
Coupling with the Spirocyclic Amine:
-
To a solution of crude (R)-5-bromo-2,3-dihydro-1H-inden-1-amine and tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate in a suitable solvent such as dichloromethane, add a reducing agent like sodium triacetoxyborohydride.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford (R)-tert-butyl 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate.
-
Protocol 2: Suzuki Coupling and Final Product Synthesis (Example: PF-05190457)
This protocol outlines the Suzuki coupling of the bromo-indane intermediate and subsequent steps to yield a final inverse agonist.
Materials:
-
(R)-tert-butyl 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
-
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane, Water
-
Trifluoroacetic acid (TFA)
-
2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetic acid
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Suzuki Coupling:
-
In a reaction vessel, combine (R)-tert-butyl 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate, 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, Pd(dppf)Cl2, and K2CO3.
-
Add a mixture of 1,4-dioxane and water.
-
Degas the mixture and heat to 90 °C under a nitrogen atmosphere for 4 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the Suzuki coupling product.
-
-
Boc Deprotection:
-
Dissolve the Suzuki product in dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the TFA salt of the deprotected amine.
-
-
Amide Coupling:
-
To a solution of the deprotected amine and 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetic acid in dichloromethane, add BOP reagent and DIPEA.
-
Stir the reaction at room temperature for 12 hours.
-
Dilute with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or preparative HPLC to yield the ghrelin receptor inverse agonist.
-
Data Presentation
The following table summarizes the pharmacological data for a selection of indane-based ghrelin receptor inverse agonists.
| Compound ID | Structure | Ki (nM) | IC50 (nM) | EC50 (nM) (Inverse Agonism) | Reference |
| PF-05190457 | 2-(2-methylimidazo[2,1-b]thiazol-6-yl)-1-{2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl}ethanone | 4.4 | - | - | [4] |
| PF-04628935 | N/A | - | 4.6 | - | [4] |
| PF-6870961 (Metabolite of PF-05190457) | 2-(2-methylimidazo[2,1-b]thiazol-6-yl)-1-{2-[(1R)-5-(2-hydroxy-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl}ethanone | 73.6 (human) | - | - | [3] |
Data for PF-04628935 is presented as reported in the literature; a full structure was not publicly available in the searched resources.
In Vitro Assay Protocol: Ghrelin Receptor Inverse Agonist Activity
This protocol describes a method to determine the inverse agonist activity of a test compound at the ghrelin receptor using an inositol phosphate (IP) accumulation assay. This is a common method for assessing the activity of GPCRs that couple to the Gαq signaling pathway.
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Cells are transiently transfected with a plasmid encoding the human ghrelin receptor (GHSR1a) using a suitable transfection reagent.
Inositol Phosphate Accumulation Assay:
-
Seed the transfected HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Label the cells with [³H]myo-inositol in inositol-free DMEM for 16-24 hours.
-
Wash the cells with HBSS containing 10 mM LiCl.
-
Add the test compounds at various concentrations to the cells and incubate for 1 hour at 37 °C.
-
Aspirate the medium and lyse the cells with a suitable lysis buffer (e.g., 0.1 M formic acid).
-
Isolate the inositol phosphates from the cell lysates using anion-exchange chromatography columns.
-
Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.
-
Data are expressed as a percentage of the basal activity (vehicle-treated cells). Inverse agonists will show a concentration-dependent decrease in IP accumulation below the basal level.
-
Calculate EC50 values by non-linear regression analysis.
References
- 1. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
Application of 5-bromo-2,3-dihydro-1H-indene in the Synthesis of Tubulin Polymerization Inhibitors: A Detailed Overview and Proposed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of the 2,3-dihydro-1H-indene scaffold in the synthesis of potent tubulin polymerization inhibitors. While direct utilization of 5-bromo-2,3-dihydro-1H-indene as a starting material in prominent literature is not extensively documented for this specific class of inhibitors, its potential as a versatile synthetic intermediate is explored. The focus of this application note is on a series of novel dihydro-1H-indene derivatives that have demonstrated significant anti-cancer and anti-angiogenic properties by targeting the colchicine binding site on tubulin.
Introduction to Dihydro-1H-indene Derivatives as Tubulin Inhibitors
Tubulin is a critical protein target in cancer therapy due to its essential role in microtubule formation, which is fundamental for cell division, intracellular transport, and maintenance of cell shape. Agents that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. A novel series of 2,3-dihydro-1H-indene derivatives has been identified as potent tubulin polymerization inhibitors that bind to the colchicine site.[1][2] Among these, compound 12d has emerged as a lead candidate, exhibiting impressive anti-proliferative activity against various cancer cell lines.[1][3] These compounds function by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][4]
Quantitative Data Summary
The anti-proliferative activities of the synthesized dihydro-1H-indene derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.
Table 1: In Vitro Anti-proliferative Activity of Dihydro-1H-indene Derivatives [1]
| Compound | B ring (Substituent) | K562 IC50 (µM) | A549 IC50 (µM) | Hela IC50 (µM) | MCF-7 IC50 (µM) |
| 12d | 4-hydroxy-3-methoxyphenyl | 0.028 | 0.035 | 0.087 | 0.031 |
| 12j | 3-hydroxy-4-methoxyphenyl | 0.103 | 0.125 | 0.321 | 0.117 |
| 12q | 2,3-dihydrobenzofuran-5-yl | 0.033 | 0.041 | 0.102 | 0.038 |
| 12t | Indol-5-yl | 0.045 | 0.052 | 0.133 | 0.049 |
| CA-4 * | - | 0.002 | 0.003 | 0.003 | 0.002 |
*CA-4 (Combretastatin A-4) was used as a positive control.
Table 2: Tubulin Polymerization Inhibition [1]
| Compound | Tubulin Polymerization IC50 (µM) |
| 12d | 1.31 |
| CA-4 * | 1.12 |
*CA-4 (Combretastatin A-4) was used as a positive control.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the lead compound 12d and the biological assays performed.
Protocol 1: Synthesis of 4,5,6-trimethoxy-2-(4-hydroxy-3-methoxybenzyl)-2,3-dihydro-1H-indene (12d)[1][3]
The synthesis of compound 12d is a multi-step process starting from 3-(3,4,5-trimethoxyphenyl)propanoic acid.
Step 1: Synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one (8)
-
To 3-(3,4,5-trimethoxyphenyl)propanoic acid (7), add polyphosphoric acid (PPA).
-
Heat the mixture to 90 °C for 2 hours.
-
After cooling, pour the reaction mixture into ice water and extract with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate 8 .
Step 2: Synthesis of (E)-2-(4-hydroxy-3-methoxybenzylidene)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one (10d)
-
Dissolve the intermediate 8 and 4-hydroxy-3-methoxybenzaldehyde (9d ) in methanol (MeOH).
-
Add potassium hydroxide (KOH) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture and collect the resulting precipitate by filtration to obtain compound 10d .
Step 3: Synthesis of 4,5,6-trimethoxy-2-(4-hydroxy-3-methoxybenzyl)-2,3-dihydro-1H-indene (12d)
-
Suspend aluminum chloride (AlCl3) and lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C.
-
Add a solution of compound 10d in THF dropwise to the suspension.
-
Stir the reaction for 2-12 hours at 0 °C.
-
Quench the reaction carefully with water and filter the mixture.
-
Dissolve the resulting crude product in methanol.
-
Add Palladium on carbon (Pd/C) catalyst and stir the mixture under a hydrogen atmosphere overnight at room temperature.
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the final product 12d .
Protocol 2: Tubulin Polymerization Assay[1]
-
A tubulin polymerization assay kit is used according to the manufacturer's instructions.
-
Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter in a buffer.
-
Add varying concentrations of the test compound (e.g., 12d ) or a control (CA-4) to the reaction mixture in a 96-well plate.
-
Incubate the plate at 37 °C and monitor the fluorescence intensity over time using a microplate reader.
-
The increase in fluorescence corresponds to the rate of tubulin polymerization.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Protocol 3: Cell Cycle Analysis by Flow Cytometry[1][4]
-
Seed cancer cells (e.g., K562) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20 °C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G2/M phase is quantified.
Proposed Application of this compound
Although the documented synthesis of the lead compound 12d does not start from this compound, this bromo-derivative represents a valuable starting material for the synthesis of novel tubulin inhibitor candidates. The bromine atom serves as a versatile functional handle for various cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties that are often crucial for potent anti-tubulin activity.
A proposed synthetic strategy would involve a Suzuki or similar palladium-catalyzed cross-coupling reaction. This approach would allow for the modular synthesis of a library of 5-substituted-2,3-dihydro-1H-indene derivatives, which could then be further functionalized to mimic the structure of known potent inhibitors.
Visualizations
Synthetic and Mechanistic Pathways
Caption: Synthetic workflow for compound 12d and its mechanism of action.
Caption: Proposed synthetic route using this compound.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Functionalization of the Indene Core via 5-Bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydro-1H-indene, commonly known as indane, represents a privileged structural motif in medicinal chemistry. Its rigid bicyclic framework serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Functionalized indene derivatives have shown promise in various therapeutic areas, including oncology and neurology. The strategic modification of the indene core allows for the fine-tuning of pharmacological properties, making it a molecule of significant interest in drug discovery and development.
5-Bromo-2,3-dihydro-1H-indene is a key intermediate for the functionalization of the indene scaffold. The bromine atom at the 5-position provides a reactive handle for the introduction of diverse chemical moieties through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for three of the most powerful and widely used cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These methods open up avenues for the synthesis of novel indene derivatives for screening and development as potential therapeutic agents.
I. Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2,3-dihydro-1H-indenes
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters. This reaction is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromo-1-indanone, a closely related analog of this compound, with various arylboronic acids. These conditions can serve as an excellent starting point for the functionalization of this compound.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2,3-dihydro-1H-inden-1-one | 95 |
| 2 | 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-one | 97 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-one | 93 |
| 4 | 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-2,3-dihydro-1H-inden-1-one | 91 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Polyethylene glycol 400 (PEG-400)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (1.0 mmol).
-
Add PEG-400 (5 mL) and deionized water (5 mL) to the flask.
-
To this mixture, add palladium(II) acetate (0.005 mol%).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-phenyl-2,3-dihydro-1H-indene.
II. Sonogashira Coupling for the Synthesis of 5-Alkynyl-2,3-dihydro-1H-indenes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Sonogashira coupling of a similar substrate, 5-bromoindole, with various terminal alkynes. These conditions are expected to be a suitable starting point for the reaction of this compound.[1]
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High |
Experimental Workflow: Sonogashira Coupling
Caption: Generalized workflow for a Sonogashira cross-coupling experiment.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 5-(phenylethynyl)-2,3-dihydro-1H-indene.
III. Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2,3-dihydro-1H-indenes
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2][3] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines.[4]
Data Presentation: Representative Reaction Conditions
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes key parameters that can be optimized for this transformation, based on established literature for similar couplings of aryl halides.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100-110 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100-120 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 80-100 |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination experiment.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and BINAP (0.04 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, or until the starting material is consumed as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-(morpholino)-2,3-dihydro-1H-indene.
References
Application Notes and Protocols: Synthesis of 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the well-established malonic ester synthesis route, which offers a reliable and scalable method for the preparation of this compound.
Introduction
This compound-2-carboxylic acid is a key intermediate used in the development of various therapeutic agents and functional materials. The indane scaffold is a privileged structure in drug discovery, and the presence of the bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries. This protocol outlines a two-step synthesis starting from commercially available reagents.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Synthesis of Diethyl this compound-2,2-dicarboxylate via a malonic ester synthesis approach.
-
Step 2: Hydrolysis and Decarboxylation to yield the final product.
Caption: Overall two-step synthesis of the target compound.
Experimental Protocols
Safety Precautions: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of Diethyl this compound-2,2-dicarboxylate
This protocol describes the formation of the indane ring system through the reaction of 4-bromo-1,2-bis(bromomethyl)benzene with diethyl malonate.
Materials:
-
4-Bromo-1,2-bis(bromomethyl)benzene
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Toluene (anhydrous)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer with heating mantle
-
Nitrogen or argon gas inlet
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Addition of Diethyl Malonate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with continuous stirring.
-
Addition of 4-Bromo-1,2-bis(bromomethyl)benzene: Dissolve 4-bromo-1,2-bis(bromomethyl)benzene in anhydrous toluene. Add this solution dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux with stirring under a nitrogen atmosphere for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
| 4-Bromo-1,2-bis(bromomethyl)benzene | 343.91 | 1.0 | 1.0 | (Specify) |
| Diethyl malonate | 160.17 | 1.1 | 1.1 | (Specify) |
| Sodium | 22.99 | 2.2 | 2.2 | (Specify) |
| Absolute Ethanol | 46.07 | - | - | (Specify) |
| Toluene | 92.14 | - | - | (Specify) |
Protocol 2: Synthesis of this compound-2-carboxylic Acid
This protocol details the hydrolysis of the diester intermediate followed by decarboxylation to yield the final carboxylic acid.
Materials:
-
Diethyl this compound-2,2-dicarboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
pH paper or pH meter
-
Büchner funnel and flask
-
Separatory funnel
Procedure:
-
Hydrolysis (Saponification): In a round-bottom flask, dissolve diethyl this compound-2,2-dicarboxylate in a mixture of ethanol and an aqueous solution of potassium hydroxide.
-
Reflux: Heat the mixture to reflux with stirring for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).
-
Solvent Removal: After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution to pH 1-2 by the slow, dropwise addition of concentrated hydrochloric acid. A precipitate of the dicarboxylic acid should form.
-
Decarboxylation: Gently heat the acidified mixture to 50-60 °C. The dicarboxylic acid will decarboxylate, evolving carbon dioxide gas, to form the monocarboxylic acid. Continue heating until gas evolution ceases.
-
Isolation: Cool the mixture to room temperature. The solid product can be collected by filtration using a Büchner funnel. Alternatively, extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
| Diethyl this compound-2,2-dicarboxylate | 355.20 | 1.0 | 1.0 | (Specify) |
| Potassium hydroxide | 56.11 | >2.0 | >2.0 | (Specify) |
| Ethanol | 46.07 | - | - | (Specify) |
| Concentrated HCl | 36.46 | - | - | (As needed) |
Experimental Workflow Visualization
Caption: Workflow for the synthesis of the target compound.
Data Summary
The following table summarizes the key properties of the starting material, intermediate, and final product.
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Bromo-1,2-bis(bromomethyl)benzene | 13566-99-9 | C₈H₈Br₂ | 279.96 |
| Diethyl malonate | 105-53-3 | C₇H₁₂O₄ | 160.17 |
| Diethyl this compound-2,2-dicarboxylate | N/A | C₁₅H₁₇BrO₄ | 355.20 |
| This compound-2-carboxylic acid | 97901-15-0 | C₁₀H₉BrO₂ | 241.08 |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety measures should be taken at all times. The reaction conditions, particularly reaction times and purification methods, may require optimization based on the specific laboratory setup and scale of the synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2,3-dihydro-1H-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-2,3-dihydro-1H-indene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying potential causes and providing actionable solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Stoichiometry: Ensure a slight excess of the brominating agent (e.g., N-bromosuccinimide or bromine) is used. - Extend Reaction Time: Monitor the reaction progress using TLC or GC-MS and extend the reaction time if the starting material is still present. - Increase Reaction Temperature: If using a less reactive brominating agent, a moderate increase in temperature may be necessary. However, be cautious as this can also lead to increased side product formation. |
| Suboptimal Brominating Agent | - Choice of Reagent: N-bromosuccinimide (NBS) is often preferred over liquid bromine for better handling and selectivity.[1] - Reagent Quality: Ensure the brominating agent is pure and has not decomposed. Use freshly opened or properly stored reagents. |
| Lewis Acid Catalyst Inactivity | - Catalyst Choice: Strong Lewis acids like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can improve regioselectivity towards the 5-position.[2] - Anhydrous Conditions: Lewis acid catalysts are sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
| Product Loss During Work-up/Purification | - Extraction: Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase during extraction. - Purification Method: Column chromatography on silica gel is a common purification method. Optimize the solvent system to achieve good separation between the product and impurities. |
Issue 2: High Percentage of 4-Bromo-2,3-dihydro-1H-indene Isomer
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Ortho-Substitution | - Use of Lewis Acid: Employing a Lewis acid catalyst generally favors para-substitution (5-position) over ortho-substitution (4-position) due to steric hindrance.[2] - Solvent Choice: Non-polar solvents are generally preferred for electrophilic aromatic bromination. |
| Incorrect Brominating Agent | - Reagent Selection: While both Br₂ and NBS can be used, the regioselectivity can be influenced by the specific reagent and reaction conditions. |
Issue 3: Presence of Di- and Poly-brominated Side Products
| Potential Cause | Troubleshooting Steps |
| Excess Brominating Agent | - Control Stoichiometry: Use a carefully measured amount of the brominating agent (ideally close to a 1:1 molar ratio with the indane). - Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture to avoid localized high concentrations. |
| Reaction Temperature Too High | - Maintain Low Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to reduce the rate of over-bromination.[3] |
| Prolonged Reaction Time | - Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to prevent further bromination of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
The most common side products are the regioisomeric 4-bromo-2,3-dihydro-1H-indene and various di-brominated and poly-brominated derivatives of indane. The formation of these byproducts is highly dependent on the reaction conditions.
Q2: How can I improve the regioselectivity to favor the 5-bromo isomer?
To improve the regioselectivity for the 5-bromo isomer, consider the following:
-
Use a Lewis Acid Catalyst: Catalysts like FeBr₃ or AlCl₃ can direct the bromination to the para-position (5-position) of the indane ring system.[2]
-
Control the Temperature: Lower reaction temperatures can enhance selectivity.
-
Choice of Brominating Agent: While both Br₂ and NBS are used, NBS can sometimes offer better selectivity.
Q3: What is the best method to purify this compound from the reaction mixture?
Column chromatography on silica gel is a highly effective method for purifying this compound. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from its isomers and more polar poly-brominated byproducts.
Q4: Can I use spectroscopic methods to differentiate between the 5-bromo and 4-bromo isomers?
Yes, ¹H NMR and ¹³C NMR spectroscopy are excellent techniques for differentiating between the 5-bromo and 4-bromo isomers. The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns for the aromatic protons and carbons. GC-MS can also be used to separate and identify the isomers based on their retention times and fragmentation patterns.
Quantitative Data Summary
| Brominating System | Temperature (°C) | Reaction Time | Selectivity (5-Bromo Isomer) | Reference |
| Bromine in CCl₄ with AlCl₃ | 75 | 2 hours | 78% isolated yield | [2] |
| Bromine with FeBr₃ | Room Temperature | 30 minutes | 88% regioselectivity | [2] |
Experimental Protocols
Protocol: Selective Synthesis of this compound using Bromine and Iron(III) Bromide
Materials:
-
2,3-dihydro-1H-indene (indane)
-
Anhydrous Iron(III) bromide (FeBr₃)
-
Bromine (Br₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dihydro-1H-indene (1.0 eq) in anhydrous DCM.
-
Add anhydrous FeBr₃ (catalytic amount, e.g., 0.05 eq) to the solution and stir under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by carefully adding saturated sodium thiosulfate solution to neutralize any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Visualizations
References
Technical Support Center: Purification of 5-Bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for the purification of 5-bromo-2,3-dihydro-1H-indene. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: The synthesis of this compound typically involves the electrophilic bromination of 2,3-dihydro-1H-indene (indane).[1] Potential impurities arising from this synthesis include:
-
Unreacted Starting Material: 2,3-dihydro-1H-indene.
-
Isomeric Byproducts: 4-bromo-2,3-dihydro-1H-indene and 6-bromo-2,3-dihydro-1H-indene. The 5-bromo isomer is generally the major product due to electronic and steric factors.[1]
-
Over-brominated Products: Dibromo- and polybromo-2,3-dihydro-1H-indenes.
-
Residual Brominating Reagent and Byproducts: Depending on the reagent used (e.g., Br₂, N-bromosuccinimide), residual reagent or byproducts like succinimide may be present.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: To accurately determine the purity of your sample, a combination of the following techniques is recommended:
-
Thin-Layer Chromatography (TLC): A rapid and effective method to visualize the number of components in your mixture and to determine an appropriate solvent system for column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for separating volatile compounds and providing information about their molecular weight and fragmentation patterns, which is particularly useful for identifying halogenated organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification and quantification of the desired product and any impurities present.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation and quantification of components in a mixture, offering high resolution and sensitivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: My purified this compound is a colored oil or solid. How can I remove the color?
-
Possible Cause: The presence of colored impurities, often arising from residual bromine or decomposition products.
-
Solution:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious as it can also adsorb some of your product.
-
Column Chromatography: Passing the crude product through a silica gel column is highly effective at removing colored and other polar impurities.
-
Problem 2: I am having difficulty separating the isomeric impurities from my product by column chromatography.
-
Possible Cause: The isomers of bromo-2,3-dihydro-1H-indene may have very similar polarities, making separation challenging with a standard isocratic elution.
-
Solution:
-
Optimize Eluent System: Use TLC to carefully screen different solvent systems. A shallow gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation. Start with a very non-polar eluent like hexane and slowly introduce a slightly more polar solvent like ethyl acetate or dichloromethane.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary to achieve high purity.
-
Problem 3: My product appears to be decomposing during purification.
-
Possible Cause: this compound, like many halogenated compounds, can be sensitive to heat, light, and acidic or basic conditions.
-
Solution:
-
Avoid High Temperatures: If using distillation, perform it under vacuum to lower the boiling point and minimize thermal decomposition.
-
Use Neutral Conditions: If performing column chromatography on silica gel (which is slightly acidic), consider deactivating the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%). Alternatively, use a more neutral stationary phase like alumina.
-
Protect from Light: Store the purified compound in an amber vial or a flask wrapped in aluminum foil to prevent light-induced degradation.
-
Inert Atmosphere: For long-term storage, consider keeping the purified product under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocols
Below are detailed methodologies for the key purification techniques for this compound.
Protocol 1: Purification by Flash Column Chromatography
This technique is highly effective for separating this compound from its isomers and other impurities based on their differing polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar co-solvent)
-
Glass column
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates and developing chamber
Methodology:
-
Eluent Selection: Using TLC, determine an optimal eluent system. A good starting point is a mixture of hexane and ethyl acetate. For this compound, a very low polarity eluent is typically required. Start with 100% hexane and gradually increase the percentage of ethyl acetate (e.g., 99:1, 98:2 hexane:ethyl acetate). The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the silica to settle evenly. Gently tap the column to ensure uniform packing and remove any air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle pressure with compressed air or nitrogen.
-
Collect the eluent in fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Vacuum Distillation
This method is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a distillation flask, condenser, receiving flask, and vacuum source)
-
Heating mantle with a stirrer
-
Thermometer
-
Manometer
Methodology:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the crude this compound and a stir bar into the distillation flask.
-
-
Distillation Procedure:
-
Begin stirring and slowly apply the vacuum. Monitor the pressure with a manometer.
-
Once the desired pressure is stable, begin to gently heat the distillation flask.
-
Collect any low-boiling forerun in a separate receiving flask.
-
Monitor the temperature at the distillation head. The boiling point of this compound is approximately 245 °C at atmospheric pressure.[1] Under vacuum, the boiling point will be significantly lower.
-
Collect the fraction that distills at a constant temperature. This is the purified product.
-
-
Completion:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
-
Protocol 3: Purification by Recrystallization
Recrystallization can be an effective method for purifying solid crude this compound, especially for removing small amounts of impurities.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Methodology:
-
Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Common solvents to test for brominated aromatic compounds include hexanes, ethanol, methanol, or mixtures such as hexane/ethyl acetate.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉Br | [1] |
| Molecular Weight | 197.07 g/mol | [1] |
| Boiling Point | ~245 °C at 760 mmHg | [1] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Density | ~1.45 g/cm³ |
Table 2: Typical Purification Parameters (Starting Points for Optimization)
| Purification Method | Parameter | Recommended Condition/Value |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 99:1 to 95:5) | |
| Optimal Rf on TLC | 0.2 - 0.3 | |
| Vacuum Distillation | Pressure | 1-10 mmHg (for significantly reduced boiling point) |
| Boiling Point | Dependent on pressure (requires a nomograph for estimation) | |
| Recrystallization | Potential Solvents | Hexane, Ethanol, Methanol |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Optimizing Catalyst Loading for 5-bromo-2,3-dihydro-1H-indene Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize palladium-catalyzed cross-coupling reactions involving 5-bromo-2,3-dihydro-1H-indene.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound?
A1: this compound is an aryl bromide that readily participates in various palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common and versatile reactions include:
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond.[1][2]
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, typically using both palladium and copper co-catalysts.[3][4][5]
-
Heck Coupling: Reaction with an alkene to form a substituted alkene C-C bond.[6][7]
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.[8][9]
Q2: How do I select the right palladium catalyst and ligand for my reaction?
A2: The choice of catalyst and ligand is critical and depends on the specific reaction.
-
For Suzuki-Miyaura reactions, palladium catalysts combined with bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for aryl bromides.[1] The [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex, Pd(dppf)Cl₂, is also an excellent choice, often providing high yields in shorter reaction times.[2][10]
-
For Sonogashira couplings, a combination of a palladium(0) catalyst and a copper(I) co-catalyst is standard.[11] N-Heterocyclic Carbene (NHC) palladium complexes can also be used, sometimes allowing for copper-free conditions.[4]
-
For Heck couplings, common catalysts include Pd(OAc)₂, PdCl₂, and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The addition of phosphine ligands often facilitates the reaction.[6]
-
For Buchwald-Hartwig aminations, catalyst systems have evolved through generations. Modern systems often use sterically hindered and electron-rich phosphine ligands (like XPhos) which are effective for coupling a wide range of amines and aryl bromides.[8][12]
Q3: What is a typical catalyst loading range for these reactions?
A3: Catalyst loading can vary significantly, from as high as 5 mol% to as low as 0.001 mol%, depending on the reactivity of the substrates and the efficiency of the catalytic system. For initial screening, a loading of 1-2 mol% is a common starting point. Highly efficient catalysts or reactions with activated substrates may allow for significantly lower loadings (e.g., <0.1 mol%).[3][10]
Q4: Why is my reaction not working or giving a low yield?
A4: Several factors can lead to poor reaction outcomes:
-
Inactive Catalyst: The palladium(0) active species may not have formed correctly or may have decomposed. Ensure you are using an appropriate precatalyst and that activation (if required) is successful.
-
Poor Substrate Quality: Impurities in this compound or the coupling partner can poison the catalyst.
-
Incorrect Reaction Conditions: The choice of base, solvent, and temperature is crucial. These parameters must be compatible and optimized for the specific reaction.
-
Atmospheric Conditions: Many palladium-catalyzed reactions are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: No or Low Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a pre-catalyst that is known to be effective for aryl bromides. Consider adding a reducing agent if starting from a Pd(II) source to generate the active Pd(0) species. Ensure ligands are not air-sensitive if handled in the open. |
| Incorrect Base | The base is critical for the catalytic cycle. For Suzuki reactions, carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are common.[2][10] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu is often required.[8] Screen a variety of bases. |
| Low Temperature | Many cross-coupling reactions require heating. Increase the reaction temperature in increments (e.g., 80 °C, 100 °C, 120 °C).[6][13] |
| Inappropriate Solvent | The solvent affects solubility and catalyst stability. Common choices include DME, DMF, toluene, and dioxane.[2][10] Ensure reactants are soluble at the reaction temperature. |
| Catalyst Poisoning | Purify starting materials and ensure the solvent is anhydrous and degassed. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
| Possible Cause | Suggested Solution |
| Homocoupling of Coupling Partner | This is common in Sonogashira reactions due to the copper co-catalyst.[4] Running the reaction under copper-free conditions or at lower temperatures may help. In Suzuki reactions, it can indicate issues with the transmetalation step. |
| Hydrodehalogenation | The aryl bromide is reduced to the corresponding arene (2,3-dihydro-1H-indene). This can occur if the catalytic cycle is interrupted. Try a different ligand or adjust the base. In Buchwald-Hartwig amination, this can compete with the desired coupling.[8] |
| Decomposition of Reactants | If the reaction temperature is too high or the time is too long, sensitive functional groups on the coupling partner may decompose. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in cross-coupling reactions.
Data Presentation: Catalyst System Comparison
The following tables summarize typical conditions and catalyst loadings for various cross-coupling reactions with aryl bromides, providing a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Typical Yield (%) | Ref |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 1-3 | 85-95 | [2][10] |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 5 | 85-96 | [10] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 1-2 | >90 | [1] |
Table 2: Sonogashira Coupling Conditions
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Typical Yield (%) | Ref |
| Pd(acac)₂ / Hydrazone Ligand | CuI | K₃PO₄ | DMSO | 125 | 0.001 - 0.01 | 70-90 | [3] |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 70 | 1-2 | >80 | [11] |
| NS-MCM-41-Pd | CuI | PPh₃ | Et₃N | 80 | 0.01 | >90 | [14] |
Table 3: Heck Coupling Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Typical Yield (%) | Ref |
| Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | 16 | 1 | >80 | [6] |
| Pd(OAc)₂ / NHC Ligand | K₂CO₃ | DMF/H₂O | 80 | 4 | 1 | >90 | [13] |
Table 4: Buchwald-Hartwig Amination Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Typical Yield (%) | Ref |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 2 | >90 | [12] |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 18 | 1-2 | 80-95 | [8] |
Experimental Protocols
The following are generalized protocols that serve as a starting point. They may require optimization for specific substrates and scales.
General Experimental Workflow
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar aryl bromides.[2][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,2-Dimethoxyethane (DME)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Add anhydrous DME via syringe.
-
Stir the reaction mixture vigorously and heat to 80 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 2-4 hours.[2]
-
After completion, cool the mixture to room temperature.
-
Remove the solvent in vacuo.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on general methods for coupling aryl bromides with amines.[8][12]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd(OAc)₂, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add this compound and anhydrous toluene.
-
Finally, add the amine via syringe.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction for completion (typically 12-24 hours) by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Carefully quench with water. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
preventing debromination in 5-bromo-2,3-dihydro-1H-indene reactions
Technical Support Center: 5-bromo-2,3-dihydro-1H-indene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to mitigate and prevent the undesired debromination of this compound in common chemical reactions, particularly palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem?
A1: Debromination, also known as hydrodebromination or reductive dehalogenation, is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom, yielding the byproduct 2,3-dihydro-1H-indene.[1][2] This is problematic because it consumes the starting material, reduces the yield of the desired product, and complicates purification due to the similar properties of the product and the debrominated byproduct.
Q2: What is the primary mechanism of debromination in palladium-catalyzed reactions?
A2: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3][4] This species can arise from various sources in the reaction mixture, including bases (especially alkoxides), solvents (like alcohols), or residual water.[1][5] Once formed, the aryl palladium intermediate (Ar-Pd-X) can undergo reductive elimination with the hydride to produce the debrominated arene (Ar-H) instead of the desired cross-coupled product.
Q3: Which reaction parameters have the most significant impact on preventing debromination?
A3: The choice of base, ligand, solvent, and temperature are all critical.[3] A holistic optimization of these four parameters is key to suppressing the debromination pathway and favoring the desired reaction.
Q4: How does the choice of base affect debromination?
A4: The base is one of the most critical factors. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species, which leads to debromination.[1][3] Switching to milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is a highly effective strategy to minimize this side reaction.[1][3]
Q5: What is the role of the ligand in minimizing this side reaction?
A5: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1][4][6] These ligands promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, making them kinetically more favorable than the competing debromination pathway.[7]
Troubleshooting Guide for Common Reactions
This section addresses specific issues encountered during experiments with this compound.
Scenario 1: Significant debromination observed in a Suzuki-Miyaura Coupling.
-
Symptom: Your reaction to form an aryl-substituted indane shows a high percentage of 2,3-dihydro-1H-indene byproduct by LC-MS or GC-MS analysis.
-
Root Cause Analysis: This is likely due to conditions that favor the formation of a Pd-H species. The most common culprits are the base, solvent, or temperature.
-
Solutions:
-
Change the Base: If you are using a strong base like NaOtBu or K OtBu, switch to a milder base. Potassium phosphate (K₃PO₄) is an excellent first choice.
-
Change the Solvent: If using an alcohol or another protic solvent, switch to an anhydrous, aprotic solvent like 1,4-dioxane, toluene, or THF.[1] Ensure all solvents are thoroughly degassed.
-
Optimize Ligand/Catalyst: Use a pre-catalyst with a bulky, electron-rich ligand such as SPhos or XPhos.[6] These often accelerate the desired coupling relative to debromination. Using a Pd(0) source like Pd₂(dba)₃ is often preferable to Pd(II) sources.[4][8]
-
Lower the Temperature: High temperatures can sometimes increase the rate of debromination.[3] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Scenario 2: Low yield and debromination in a Buchwald-Hartwig Amination.
-
Symptom: The desired C-N bond formation is inefficient, and the major byproduct is 2,3-dihydro-1H-indene.
-
Root Cause Analysis: Similar to Suzuki coupling, the formation of Pd-H is a likely cause. Strong bases used in Buchwald-Hartwig aminations are often implicated.
-
Solutions:
-
Base Selection: While strong bases are often required, screening different options is crucial. While NaOtBu is common, switching to lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can sometimes alter the reaction pathway and reduce debromination.
-
Ligand Choice: The choice of ligand is paramount in C-N coupling. Screen a panel of ligands; systems like XPhos or RuPhos are specifically designed to facilitate C-N reductive elimination and can outperform older generation ligands.
-
Ensure Anhydrous Conditions: Water can be a proton source. Ensure all reagents, solvents, and glassware are scrupulously dried.
-
Summary of Recommended Condition Modifications
The following tables summarize the effect of key parameters on the debromination of aryl bromides.
Table 1: Effect of Base on Debromination
| Base Type | Example(s) | Tendency for Debromination | Recommended Use |
| Alkoxides | NaOtBu, KOtBu | High | Use with caution; often a primary cause of debromination. |
| Carbonates | K₂CO₃, Cs₂CO₃ | Low to Moderate | Good alternative, especially Cs₂CO₃.[3] |
| Phosphates | K₃PO₄ | Low | Highly Recommended as a first-line choice to suppress debromination.[1][3] |
Table 2: Effect of Ligand Class on Debromination
| Ligand Class | Example(s) | Tendency for Debromination | Comments |
| Simple Phosphines | PPh₃, P(o-tol)₃ | High | Often not active enough, requiring higher temperatures that promote side reactions. |
| Biarylphosphines | SPhos, XPhos, RuPhos | Low | Highly Recommended . Bulky, electron-rich nature promotes fast reductive elimination.[1][6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Low | Excellent for challenging couplings; can offer high stability and activity. |
Optimized Experimental Protocols
The following are starting-point protocols designed to minimize debromination for reactions with this compound.
Protocol 1: Debromination-Resistant Suzuki-Miyaura Coupling
This protocol utilizes a mild base and a modern ligand system to favor the desired cross-coupling.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed Toluene/Water (e.g., 10:1 ratio)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) and add them to the main flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-18 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Debromination-Resistant Buchwald-Hartwig Amination
This protocol uses a robust catalyst system for C-N bond formation.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
XPhos (4.5 mol%, if not using a pre-catalyst)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv) - Note: If debromination is still an issue, consider switching to LiHMDS or Cs₂CO₃.
-
Anhydrous, degassed Toluene or Dioxane
-
Glovebox or Schlenk line technique
-
-
Procedure:
-
Inside a glovebox or under a strong counterflow of inert gas, add this compound, the catalyst/ligand, and the base to a dry Schlenk tube.
-
Seal the tube, remove from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Place the sealed tube in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
Visual Guides
Troubleshooting Workflow for Debromination
The following diagram outlines a logical workflow for diagnosing and solving issues with debromination during a cross-coupling reaction.
Caption: A step-by-step decision tree for troubleshooting debromination.
Competing Catalytic Pathways
This diagram illustrates the divergence in the palladium catalytic cycle that leads to either the desired product or the debrominated byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of 5-bromo-2,3-dihydro-1H-indene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-bromo-2,3-dihydro-1H-indene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent method is the electrophilic bromination of 2,3-dihydro-1H-indene (indane). This is typically achieved using elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent, such as dichloromethane or acetic acid.[1]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: The primary challenges during scale-up include:
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Exothermic Reaction Control: Bromination reactions are often highly exothermic. Managing heat removal is critical to prevent runaway reactions, especially in large reactors.
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Regioselectivity: Controlling the position of bromination on the aromatic ring is crucial to maximize the yield of the desired 5-bromo isomer and minimize the formation of other isomers (e.g., 4-bromo, 6-bromo) and poly-brominated byproducts.
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Reagent Handling and Dosing: Safe handling and controlled addition of corrosive and hazardous reagents like bromine are paramount at an industrial scale.
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Mixing Efficiency: Ensuring homogenous mixing in large reactors is essential for consistent reaction progress and to avoid localized overheating or high concentrations of reactants.
-
Work-up and Purification: Isolating and purifying the final product to the required specifications can be challenging at a larger scale, often requiring robust crystallization or distillation procedures.
Q3: Which brominating agent is preferred for scale-up, Br₂ or NBS?
A3: Both Br₂ and NBS have their advantages and disadvantages for scale-up.
-
Bromine (Br₂): It is a cheaper reagent but is highly corrosive, volatile, and hazardous to handle.[2] Its high reactivity can sometimes lead to over-bromination and other side reactions if not controlled carefully.
-
N-Bromosuccinimide (NBS): NBS is a solid and is generally easier and safer to handle than liquid bromine.[2][3] It often provides better selectivity and is preferred for reactions where a low concentration of Br₂ is desired to minimize side reactions.[2] However, NBS is more expensive, and its use can introduce succinimide as a byproduct that needs to be removed during work-up. Thermal stability of NBS in certain solvents can also be a concern and requires careful evaluation before scale-up.[4]
Q4: How can regioselectivity be controlled during the bromination of 2,3-dihydro-1H-indene?
A4: Regioselectivity is influenced by several factors:
-
Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable 5-bromo isomer.
-
Solvent: The choice of solvent can influence the electrophilicity of the brominating agent and the stability of the reaction intermediates, thereby affecting the isomer distribution.
-
Catalyst: While not always necessary, the use of a mild Lewis acid catalyst can sometimes improve selectivity.
-
Rate of Addition: Slow and controlled addition of the brominating agent helps to maintain a low concentration of the electrophile, which can improve selectivity.
Q5: What are the potential byproducts in the synthesis of this compound?
A5: Potential byproducts include:
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Positional isomers (e.g., 4-bromo-2,3-dihydro-1H-indene, 6-bromo-2,3-dihydro-1H-indene).
-
Di- and poly-brominated indanes.
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Oxidation byproducts if harsh reaction conditions are used.
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Unreacted starting material (2,3-dihydro-1H-indene).
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Succinimide, if NBS is used as the brominating agent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of multiple byproducts. - Loss of product during work-up and purification. | - Monitor the reaction progress by GC or HPLC to ensure completion. - Optimize reaction conditions (temperature, solvent, addition rate) to improve selectivity. - Develop a robust work-up and purification protocol, such as an optimized crystallization procedure, to minimize product loss. |
| Poor Regioselectivity (High levels of other bromo-indane isomers) | - Reaction temperature is too high. - Rapid addition of the brominating agent. - Inappropriate solvent choice. | - Lower the reaction temperature. - Slow down the addition rate of the brominating agent. - Screen different solvents to find the optimal one for selectivity. |
| Formation of Poly-brominated Byproducts | - Over-addition of the brominating agent. - Poor mixing leading to localized high concentrations of the brominating agent. | - Use a precise molar equivalent of the brominating agent. - Ensure efficient stirring throughout the reaction. - Consider using a continuous flow reactor for better control over stoichiometry and mixing.[5] |
| Difficult Purification | - Presence of closely related isomers or byproducts with similar physical properties. - Oily product that is difficult to crystallize. | - Utilize fractional distillation under reduced pressure for purification. - Develop a multi-step crystallization process with different solvent systems. - Employ column chromatography for small-scale purification to isolate pure material for characterization. |
| Thermal Runaway/Exotherm Control Issues | - Inadequate cooling capacity for the reactor size. - Too rapid addition of the brominating agent. - Insufficient heat transfer in a large batch reactor. | - Ensure the reactor's cooling system is adequate for the scale and the heat of reaction. - Implement a slow and controlled addition of the brominating agent with real-time temperature monitoring. - Consider using a semi-batch process or a continuous flow reactor to improve heat management.[5][6][7] - Perform thermal safety studies (e.g., using a reaction calorimeter) to understand the thermal hazards before scaling up.[4] |
Quantitative Data
The following table presents illustrative data for the synthesis of this compound under different conditions. This data is representative and may vary based on specific experimental parameters.
| Parameter | Lab Scale (Batch) | Pilot Scale (Batch) | Pilot Scale (Continuous Flow) |
| Starting Material (Indane) | 100 g | 10 kg | 1 kg/hr |
| Brominating Agent | NBS | Br₂ | NBS |
| Solvent | Dichloromethane | Acetic Acid | Acetonitrile |
| Temperature | 0-5 °C | 5-10 °C | 20-30 °C |
| Reaction Time | 4-6 hours | 6-8 hours | 10-20 min residence time |
| Yield (Isolated) | 80-85% | 75-80% | 85-90% |
| Purity (by GC/HPLC) | >98% | >97% | >99% |
| Key Byproducts | 4-bromo isomer (~1-2%) | 4-bromo isomer (~2-3%), Di-bromo (~1%) | 4-bromo isomer (<1%) |
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
Reagents:
-
2,3-dihydro-1H-indene (100 g, 0.846 mol)
-
N-Bromosuccinimide (NBS) (150.6 g, 0.846 mol)
-
Dichloromethane (1 L)
Procedure:
-
Charge a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with 2,3-dihydro-1H-indene and dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add NBS portion-wise over a period of 2-3 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (500 mL).
-
Separate the organic layer, and wash it with water (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound as a colorless to pale yellow liquid.
Pilot-Scale Synthesis Considerations (Batch Process)
For a pilot-scale synthesis (e.g., 10 kg of indane), the following modifications and considerations are crucial:
-
Reactor: A glass-lined or appropriately resistant reactor with a robust cooling system and a powerful agitator is required.
-
Reagent Addition: A metering pump should be used for the slow and controlled addition of liquid bromine. For NBS, a powder dosing system might be employed.
-
Temperature Control: Continuous monitoring of the internal and jacket temperatures is essential. An emergency quenching plan should be in place.
-
Work-up: The larger volumes of aqueous and organic phases will require appropriate liquid-liquid extraction and separation equipment.
-
Purification: Fractional vacuum distillation is often the most viable purification method at this scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scale-up synthesis challenges.
References
- 1. Buy this compound | 6134-54-9 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 5. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 6. aragen.com [aragen.com]
- 7. researchgate.net [researchgate.net]
minimizing homocoupling in cross-coupling reactions of 5-bromo-2,3-dihydro-1H-indene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 5-bromo-2,3-dihydro-1H-indene. The focus is on minimizing the formation of the homocoupling byproduct, a common challenge that can reduce the yield of the desired cross-coupled product and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in the cross-coupling of this compound?
A1: Homocoupling is a side reaction where two molecules of the coupling partner (e.g., two molecules of a boronic acid in a Suzuki-Miyaura reaction) react with each other to form a symmetrical dimer. In the context of cross-coupling with this compound, this leads to the formation of a biphenyl-type impurity derived from your coupling partner, which reduces the overall yield of the desired substituted indene product and can be difficult to separate during purification.
Q2: What are the primary factors that promote homocoupling?
A2: The two main drivers of homocoupling are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[1] Oxygen can facilitate the oxidative dimerization of the organometallic reagent.[1][2] When using a Pd(II) precatalyst like Pd(OAc)₂, a portion of the organometallic reagent can be consumed to reduce Pd(II) to the catalytically active Pd(0), leading to the formation of the homocoupled byproduct.[1]
Q3: How does the electronic nature of this compound affect the cross-coupling reaction and the propensity for homocoupling?
A3: The 2,3-dihydro-1H-indene moiety is an electron-rich aromatic system. This electronic property generally facilitates the oxidative addition step of the palladium catalyst to the C-Br bond. While this can be advantageous for the desired cross-coupling, it also means that the reaction conditions must be carefully controlled to prevent side reactions. For electron-rich aryl bromides, the choice of ligand and palladium source is critical to ensure that the rate of the desired catalytic cycle outcompetes any pathways leading to homocoupling.
Q4: Can the choice of the boronic acid derivative in a Suzuki-Miyaura coupling impact homocoupling?
A4: Yes, the purity and stability of the boronic acid are important. Boronic acids can undergo protodeboronation or form boroxines (trimeric anhydrides), which can affect their reactivity and potentially contribute to side reactions. Using freshly prepared, high-purity boronic acids or more stable derivatives like boronate esters (e.g., pinacol esters) can lead to more consistent and cleaner reactions.
Troubleshooting Guide: Minimizing Homocoupling
This guide provides a systematic approach to troubleshooting and minimizing homocoupling in cross-coupling reactions of this compound.
Problem: Significant formation of homocoupling byproduct is observed.
Below is a decision tree to guide your troubleshooting process:
Caption: Troubleshooting decision tree for minimizing homocoupling.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the ratio of the desired cross-coupled product to the homocoupling byproduct. The data is generalized from studies on electron-rich aryl bromides and should be used as a guide for initial screening.
Table 1: Effect of Palladium Precatalyst on Homocoupling
| Palladium Source | Ligand | Typical Cross-Coupling Yield (%) | Typical Homocoupling (%) | Notes |
| Pd(OAc)₂ | PPh₃ | 60-75 | 15-30 | Pd(II) source, can lead to significant homocoupling during in situ reduction.[1] |
| PdCl₂(PPh₃)₂ | PPh₃ | 70-85 | 10-20 | Pd(II) source, often gives cleaner reactions than Pd(OAc)₂. |
| Pd(PPh₃)₄ | - | 85-95 | <5 | Pd(0) source, generally minimizes homocoupling.[3] |
| Pd₂(dba)₃ | Buchwald Ligand | >90 | <5 | Pd(0) source, often used with bulky ligands for high efficiency. |
Table 2: Influence of Ligand Choice on Suzuki-Miyaura Coupling
| Ligand | Catalyst | Typical Cross-Coupling Yield (%) | Typical Homocoupling (%) | Characteristics |
| PPh₃ | Pd₂(dba)₃ | 75-85 | 10-20 | Standard monodentate phosphine ligand. |
| dppf | Pd₂(dba)₃ | 80-90 | 5-15 | Bidentate ferrocenyl phosphine, good general-purpose ligand. |
| SPhos | Pd₂(dba)₃ | >95 | <2 | Bulky, electron-rich Buchwald ligand, excellent for suppressing homocoupling.[3] |
| XPhos | Pd₂(dba)₃ | >95 | <2 | Another highly effective and versatile Buchwald ligand.[4] |
| IPr (NHC) | Pd₂(dba)₃ | >90 | <5 | N-heterocyclic carbene, strong σ-donor, forms stable palladium complexes. |
Table 3: Effect of Base in Suzuki-Miyaura Coupling
| Base | Solvent | Typical Cross-Coupling Yield (%) | Typical Homocoupling (%) | Notes |
| Na₂CO₃ | Toluene/H₂O | 70-85 | 10-25 | Common, but can sometimes be less effective for challenging substrates. |
| K₂CO₃ | Dioxane/H₂O | 80-92 | 5-15 | A frequently used and often effective base. |
| K₃PO₄ | Toluene | 88-98 | <5 | Often an excellent choice for electron-rich aryl bromides, can be run under anhydrous conditions. |
| Cs₂CO₃ | Dioxane | 90-99 | <5 | Highly effective, but more expensive. Often used for difficult couplings. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv, finely ground and dried)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum, and then evacuate and backfill with argon three times.
-
In a separate vial, under argon, weigh the Pd₂(dba)₃ and SPhos and dissolve them in a small amount of the reaction solvent.
-
Add the catalyst/ligand solution to the Schlenk flask via syringe.
-
Add the remaining anhydrous, degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
reaction condition screening for 5-bromo-2,3-dihydro-1H-indene functionalization
Welcome to the technical support center for the reaction condition screening of 5-bromo-2,3-dihydro-1H-indene functionalization. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble with the solubility of my reagents for a Suzuki-Miyaura coupling of this compound. What solvents are recommended?
A1: Solubility issues are a common hurdle in cross-coupling reactions. For Suzuki-Miyaura couplings, a variety of solvents can be employed, often in biphasic mixtures with water to dissolve the inorganic base.[1] Commonly used solvents include toluene, tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF).[1][2] The choice of solvent can significantly impact the reaction rate and yield.[2] If you are using a water-soluble palladium catalyst and phosphine ligand, reactions can even be conducted in aqueous media, which aligns with green chemistry principles.[3]
Q2: My Sonogashira coupling reaction of this compound is giving a low yield and a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: Alkyne homocoupling is a frequent side reaction in Sonogashira couplings, primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[4] To mitigate this, ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions. This can be achieved by thoroughly degassing your solvent and reaction vessel (e.g., by several cycles of vacuum and backfilling with an inert gas like argon or nitrogen).[4][5] If homocoupling persists, consider using a copper-free Sonogashira protocol. These conditions may require specific, highly active ligands or higher reaction temperatures to proceed efficiently.[4]
Q3: I am attempting a Buchwald-Hartwig amination with a primary amine and this compound, but the reaction is sluggish. What can I do to improve the reaction rate?
A3: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent.[6] For coupling with primary amines, bidentate phosphine ligands such as BINAP and DPPF have been shown to be effective.[7] The use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group can dramatically improve reaction efficiency.[8] Ensure you are using a sufficiently strong base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), to facilitate the deprotonation of the amine.[9][10] Switching to a higher boiling point solvent like toluene or dioxane and increasing the reaction temperature can also improve the rate.[9][10]
Q4: My Heck reaction with an acrylate is resulting in a mixture of α- and β-substituted products. How can I improve the regioselectivity?
A4: The Heck reaction generally favors the formation of the β-arylated product, especially with alkenes containing electron-withdrawing groups like acrylates. To enhance regioselectivity, the choice of ligand and reaction conditions is crucial. Phosphine ligands are commonly used to facilitate the reaction. The reaction is typically carried out in the presence of a base such as triethylamine or potassium carbonate.[11] The solvent can also influence the outcome; polar aprotic solvents like DMF or acetonitrile are often employed.[11]
Q5: What are some common causes of low or no product yield in palladium-catalyzed cross-coupling reactions with this compound?
A5: Low or no yield in palladium-catalyzed cross-coupling reactions can stem from several factors:
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your catalyst is from a reliable source and has been stored properly to prevent degradation.[4][9]
-
Poor Quality Reagents: Impurities in the starting materials, solvents, or base can poison the catalyst. Use purified reagents and anhydrous, degassed solvents.[4]
-
Inappropriate Ligand: The choice of ligand is critical and substrate-dependent. For challenging couplings, more specialized, bulky, and electron-rich phosphine ligands may be necessary.[8]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of reagents all play a role. Optimization of these parameters is often required for a specific substrate.[12]
-
Presence of Oxygen: Many palladium-catalyzed reactions are sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions. Maintaining an inert atmosphere is crucial.[4][5]
Troubleshooting Guides
Issue 1: Low to No Conversion of Starting Material
This is a common issue that often points to a problem with the catalyst's activity or the fundamental reaction conditions.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Formation of Significant Side Products
The presence of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
Common Side Reactions and Solutions
Caption: Common side reactions and their mitigation strategies.
Data Presentation: Reaction Condition Screening
The following tables summarize typical starting conditions for various functionalization reactions of this compound and structurally related aryl bromides. Optimization will likely be required for your specific substrate and coupling partner.
Table 1: Suzuki-Miyaura Coupling Conditions for 5-Bromo-1-indanone (structurally similar)
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (0.12g per 1 eq. substrate) | - | K₂CO₃ (2M aq.) | Toluene/Methanol | Reflux | - | 95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.12g per 1 eq. substrate) | - | K₂CO₃ (2M aq.) | Toluene/Methanol | Reflux | - | 92 |
| 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ (0.12g per 1 eq. substrate) | - | K₂CO₃ (2M aq.) | Toluene/Methanol | Reflux | - | 90 |
| 4-Ethylphenylboronic acid | Pd(PPh₃)₄ (0.12g per 1 eq. substrate) | - | K₂CO₃ (2M aq.) | Toluene/Methanol | Reflux | - | 93 |
Data adapted from a study on 5-bromo-1-indanone, a structurally related compound.[13]
Table 2: Sonogashira Coupling Conditions for 5-Bromoindole (structurally similar)
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | 4-6 | 93 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 12-24 | ~85 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Reflux | N/A | High |
Data adapted from a study on 5-bromoindole, a structurally related compound.[5]
Table 3: Buchwald-Hartwig Amination Conditions for Aryl Bromides
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1-2) | BINAP (3-4) | NaOtBu (1.4) | Toluene | 100-110 | 12-24 | High |
| Morpholine | Pd(OAc)₂ (1-2) | Xantphos (2-4) | K₃PO₄ (2) | Dioxane | 100 | 12-24 | High |
| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOtBu (1.4) | Toluene | 100 | 24 | High |
General conditions adapted from protocols for various aryl bromides.[6][9][10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) for three cycles.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., toluene/water or dioxane/water). In a separate flask, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if any) in the solvent, and add this to the reaction mixture via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Lithium-Halogen Exchange and Trapping
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv.) and an anhydrous solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi or t-BuLi, 1.0-1.1 equiv.) dropwise, maintaining the low temperature. The reaction is usually very fast.[14]
-
Electrophilic Trapping: After a short stirring time (5-15 minutes), add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the solution.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 6134-54-9 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
impact of base and solvent on 5-bromo-2,3-dihydro-1H-indene reactivity
Welcome to the technical support center for 5-bromo-2,3-dihydro-1H-indene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the impact of base and solvent selection on the reactivity of this versatile building block.
General Reactivity FAQs
Q1: What are the most common reactions performed with this compound?
A1: this compound is an aryl bromide, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common transformations include Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C bond formation with terminal alkynes), and Heck coupling (for C-C bond formation with alkenes).[1][2][3][4] Additionally, it can be converted into a nucleophile through lithium-halogen exchange or Grignard reagent formation.[5][6]
Q2: How does the structure of this compound influence its reactivity compared to other aryl bromides?
A2: The reactivity of the C-Br bond in this compound is typical for an aryl bromide. The electronic properties of the indane ring system can influence the efficiency of metal-catalyzed transformations.[5] Its solubility is poor in water but excellent in common organic solvents like ethanol, diethyl ether, and dichloromethane, which is a key consideration for solvent selection.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone method for forming C-C bonds by coupling this compound with an organoboron species, typically a boronic acid or ester.[2]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue / Question | Potential Cause | Recommended Solution(s) |
| Q: My reaction shows low or no conversion. What role could the base be playing? | Insufficient Base Strength or Solubility: The base is critical for activating the boronic acid to facilitate transmetalation.[7] If the base is too weak or insoluble in the reaction medium, this step will be inefficient. | - Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[2][8] - Use a base with better solubility in your chosen solvent system. - Ensure powdered, anhydrous bases are used if water-sensitive groups are not a concern.[7] |
| Q: How do I choose the right solvent for my Suzuki coupling? | Poor Reagent Solubility / Biphasic System Issues: All components (aryl bromide, boronic acid, catalyst, and base) must interact. Poor solubility of any component can stall the reaction. | - Use a solvent system known to work well, such as toluene, THF, or dioxane, often with a small amount of water to help dissolve the inorganic base.[2][9] - For challenging substrates, consider polar aprotic solvents like DMF.[2] - If using a biphasic system (e.g., Toluene/H₂O), ensure vigorous stirring to maximize the interfacial area where the reaction occurs. |
| Q: I am observing significant debromination of my starting material. Why is this happening? | Base-Promoted Protodeboronation: The base can cause the boronic acid to decompose before it couples with the aryl bromide. This is more common with stronger bases and higher temperatures. | - Use the mildest base that still promotes the reaction (e.g., K₂CO₃ or even KF for base-labile substrates).[7] - Lower the reaction temperature if possible. - Add the boronic acid slowly or in portions to maintain a low instantaneous concentration. |
Data Summary: Impact of Base and Solvent on Suzuki Coupling
| Base | Solvent System | Temperature (°C) | Yield (%) | Notes |
| K₂CO₃ | PEG400 | 110 | High (not specified) | A ligand-free system demonstrating high efficiency.[10] |
| Cs₂CO₃ | Ethanol | 100 (Microwave) | Good to Excellent | Reported for a derivative of 5-bromo-indoline, showing rapid reaction under microwave conditions.[8] |
| K₃PO₄ | Toluene/H₂O | 80-110 | Generally High | A very common and robust system for many aryl bromides. |
| NaOH | Dioxane/H₂O | 90-100 | Often High | A strong base, effective but can promote side reactions. |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
To a reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 0.2 M).
-
Heat the mixture with vigorous stirring to the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming aryl amines by coupling this compound with a primary or secondary amine.[4]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue / Question | Potential Cause | Recommended Solution(s) |
| Q: My amination reaction is sluggish. Should I use a stronger base? | Base Strength and Catalyst Compatibility: Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine.[11] However, very aggressive bases can sometimes degrade the catalyst or sensitive functional groups. | - Strong inorganic bases like NaOtBu or KOtBu are standard and highly effective.[12] - If functional group tolerance is an issue, consider a milder, soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), though this may require specific ligands (e.g., XantPhos) and higher temperatures.[12][13] |
| Q: What is the best solvent choice for this reaction? | Solvent Polarity and Aprotic Nature: The solvent must dissolve the reactants and the catalyst complex without interfering with the reaction. Aprotic solvents are required. | - Toluene, dioxane, and THF are common choices. Toluene is often preferred for its higher boiling point. - For reactions using milder bases like DBU, a solvent mixture like MeCN/PhMe (acetonitrile/toluene) may be optimal.[13] |
Experimental Protocol: General Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., BINAP, 2-4 mol%), and base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry reaction vessel.
-
Add the solvent (e.g., anhydrous, degassed toluene, 0.2 M).
-
Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Seal the vessel and heat with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting this compound with a terminal alkyne.[3]
Troubleshooting Guide: Sonogashira Coupling
| Issue / Question | Potential Cause | Recommended Solution(s) |
| Q: My main side product is the homocoupled alkyne (Glaser coupling). How can I prevent this? | Presence of Oxygen / Inappropriate Base: Oxygen promotes the copper-catalyzed homocoupling of the alkyne. The choice and amount of base can also influence this side reaction. | - Ensure the reaction is performed under strictly anaerobic conditions. All solvents and reagents must be thoroughly degassed.[14] - Use a mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Using the amine as the solvent can sometimes be effective.[14] - Consider a "copper-free" Sonogashira protocol, which is less prone to Glaser coupling. |
| Q: The reaction is not going to completion. How can I improve the yield? | Inactive Catalyst / Suboptimal Solvent or Base: The catalyst may be poisoned, or the conditions may not be optimal for the less reactive aryl bromide. | - Use a polar aprotic solvent like THF or DMF to improve solubility and reaction rates.[13][15] - An amine base (e.g., TEA, n-Bu₃N) is required to deprotonate the alkyne.[3][13] Ensure it is anhydrous and present in sufficient excess. - For aryl bromides, heating is often necessary (e.g., 60-100 °C).[14] |
Data Summary: Impact of Base and Solvent on Sonogashira Coupling of an Aryl Bromide
The following data is for a model aryl bromide but illustrates the critical impact of solvent and base choice.
| Base (2.0 eq) | Solvent (0.2 M) | Yield (%) after 18h at RT |
| DABCO | Dichloromethane (DCM) | <50 |
| DABCO | Methanol (MeOH) | <50 |
| DABCO | Tetrahydrofuran (THF) | 62 |
| DABCO | Dimethylformamide (DMF) | 90 |
| DABCO | Dimethyl sulfoxide (DMSO) | 100 |
| NaOAc | DMSO | 100 (86% after 2h) |
| K₂CO₃ | DMSO | 100 |
| K₃PO₄ | DMSO | 100 |
| Data adapted from a study on 1-bromo-3,5-dimethoxybenzene, illustrating general trends.[15] |
Grignard Reagent Formation & Lithiation
To reverse the polarity and make the indane moiety a nucleophile, it can be converted to a Grignard reagent or an organolithium species.
Troubleshooting Guide: Organometallic Formation
| Issue / Question | Potential Cause | Recommended Solution(s) |
| Q: My Grignard reaction won't start. What can I do? | Inactive Magnesium Surface / Presence of Moisture: Magnesium metal is coated with a passivating oxide layer (MgO) that prevents reaction.[6][16] Organometallic reagents are extremely sensitive to water. | - Activation: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or sonication to activate the magnesium surface.[6][16] - Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous ether solvents (diethyl ether or THF) from a freshly opened bottle or a solvent purification system.[16][17] |
| Q: My lithiation reaction is giving low yields after quenching with an electrophile. | Incomplete Halogen-Metal Exchange / Side Reactions: The exchange with an alkyllithium reagent (like n-BuLi) requires very low temperatures to prevent side reactions. | - Temperature Control: The reaction must be performed at low temperatures (typically -78 °C) in an appropriate solvent like THF.[18][19] - Reagent Quality: Use a freshly titrated solution of the alkyllithium reagent. - Solvent Choice: THF is generally preferred over diethyl ether for lithium-halogen exchange as it better solvates the lithium cation.[19] |
Experimental Protocol: Grignard Reagent Formation
-
Place magnesium turnings (1.2 eq.) in a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Add a small crystal of iodine.
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Add a small portion of a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel.
-
Warm the flask gently until the color of the iodine disappears and bubbling begins, indicating the reaction has initiated.
-
Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete conversion. The resulting gray/brown solution is the Grignard reagent, ready for reaction with an electrophile.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 6134-54-9 [smolecule.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Workup and Purification of 5-Bromo-2,3-dihydro-1H-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of 5-bromo-2,3-dihydro-1H-indene, a key intermediate for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of this compound synthesis, particularly following bromination of 2,3-dihydro-1H-indene (indan) using N-bromosuccinimide (NBS).
| Problem | Possible Cause | Recommended Solution |
| Persistent yellow/orange color in the organic layer after extraction. | Incomplete quenching of unreacted bromine or NBS. | During the aqueous wash step, use a 10% solution of a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to fully quench any remaining brominating agent.[1] |
| Low yield of crude product after workup. | Incomplete reaction. | Before starting the workup, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding a small additional portion of the radical initiator (if applicable).[1] |
| Loss of volatile product during solvent removal. | Use a rotary evaporator with controlled temperature and pressure to avoid excessive evaporation of the product. | |
| Presence of succinimide byproduct in the final product. | Inefficient removal during aqueous wash. Succinimide has some solubility in organic solvents. | Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution. This converts the acidic succinimide into its more water-soluble sodium salt, facilitating its removal into the aqueous layer.[1][2] |
| Formation of multiple products observed by TLC or NMR. | Over-bromination (di- or poly-bromination). | Use a controlled stoichiometry of the brominating agent (e.g., a slight excess of NBS, around 1.1 equivalents).[1] Avoid excessively high reaction temperatures. |
| Formation of isomeric byproducts (e.g., 4-bromo or 6-bromo-2,3-dihydro-1H-indene). | Optimize reaction conditions to favor the formation of the desired 5-bromo isomer. Regioselectivity can be influenced by the solvent and reaction temperature. | |
| Product appears as an oil and is difficult to handle. | The product may be a low-melting solid or an oil at room temperature. | Proceed with purification via column chromatography. If the product is a solid, attempt recrystallization from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a reaction synthesizing this compound using NBS?
A1: A typical workup involves cooling the reaction mixture, filtering off the precipitated succinimide, and then transferring the filtrate to a separatory funnel. The organic layer is then washed sequentially with a 10% aqueous solution of sodium thiosulfate, saturated aqueous sodium bicarbonate, and finally with brine.[1][2] The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.
Q2: How can I effectively remove the succinimide byproduct?
A2: The most effective way to remove succinimide is by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate.[1][2] This deprotonates the succinimide, forming the sodium salt which is much more soluble in the aqueous phase than the organic phase. Filtering the reaction mixture before the aqueous workup can also remove a significant portion of the succinimide that has precipitated out of the reaction solvent.[2]
Q3: What are the best methods for purifying crude this compound?
A3: The two most common and effective purification methods are column chromatography and recrystallization. Column chromatography using silica gel is useful for separating the desired product from isomers and other impurities.[3] A typical eluent system would be a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.[4] If the product is a solid, recrystallization can be an effective method to achieve high purity.
Q4: I am seeing multiple spots on my TLC plate after the reaction. What could they be?
A4: Multiple spots on a TLC plate could indicate the presence of unreacted starting material (2,3-dihydro-1H-indene), the desired 5-bromo product, isomeric byproducts (such as 4-bromo or 6-bromo isomers), and potentially di-brominated products.
Q5: How can I minimize the formation of isomeric byproducts?
A5: The formation of isomers is often dependent on the reaction conditions. Factors such as the choice of brominating agent, solvent, temperature, and reaction time can all influence the regioselectivity of the bromination. A thorough review of literature procedures for similar substrates can provide guidance on conditions that favor the formation of the 5-bromo isomer.
Experimental Protocols
Protocol 1: General Workup Procedure
-
Cooling and Filtration: Once the reaction is complete, cool the reaction mixture to room temperature. If a precipitate (likely succinimide) has formed, filter the mixture through a Büchner funnel to remove the solid.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel. Dilute with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar eluent such as hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
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Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[4] The optimal solvent gradient should be determined by TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Synthesis of 5-bromo-2,3-dihydro-1H-indene
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-2,3-dihydro-1H-indene. Our goal is to help you identify and resolve common impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from the bromination of 2,3-dihydro-1H-indene (indan) and typically include:
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Regioisomers: 4-bromo-2,3-dihydro-1H-indene and 6-bromo-2,3-dihydro-1H-indene are common regioisomeric impurities. The formation of these isomers is influenced by the directing effects of the alkyl group on the aromatic ring.
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Di-brominated Byproducts: Over-bromination can lead to the formation of various di-bromo-2,3-dihydro-1H-indene isomers.
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Unreacted Starting Material: Residual 2,3-dihydro-1H-indene may remain if the reaction does not go to completion.
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Oxidation Products: If the starting material or product is exposed to oxidizing conditions, corresponding indenone derivatives such as 5-bromo-2,3-dihydro-1H-inden-1-one can be formed.[1]
Q2: How can I control the regioselectivity of the bromination reaction to favor the 5-bromo isomer?
A2: Controlling regioselectivity is crucial for minimizing the formation of unwanted isomers. Key strategies include:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it can provide better selectivity under controlled conditions.
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.
-
Solvent: The choice of solvent can influence the electrophilicity of the brominating agent and thus the isomer distribution. Non-polar solvents are often employed.
-
Catalyst: The use of a Lewis acid catalyst can alter the reactivity and selectivity of the bromination. Careful selection and optimization of the catalyst are necessary.
Q3: What analytical techniques are best for identifying and quantifying impurities in my product?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating the desired product from its regioisomers and other byproducts, allowing for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and provides structural information based on fragmentation patterns. It is particularly effective in separating and identifying isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation of the main product and any isolated impurities. Differences in chemical shifts and coupling patterns can distinguish between isomers.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis and purification of this compound.
Problem 1: Presence of Significant Amounts of Regioisomers (e.g., 4-bromo Isomer)
Workflow for Troubleshooting Regioselectivity Issues
Caption: Troubleshooting workflow for addressing regioisomer impurities.
Corrective Actions:
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or below) to favor the formation of the thermodynamically more stable 5-bromo isomer.
-
Brominating Agent: If using Br₂, consider switching to NBS, which can offer milder reaction conditions and improved selectivity.
-
Solvent Choice: Experiment with different solvents. A non-polar solvent like carbon tetrachloride or dichloromethane is a common starting point.
Problem 2: Formation of Di-brominated Byproducts
Decision Tree for Minimizing Di-bromination
Caption: Decision-making process to reduce di-brominated byproducts.
Corrective Actions:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent relative to the 2,3-dihydro-1H-indene.
-
Addition Rate: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration at any given time.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.
Impurity Data Summary
The following table summarizes the key characteristics of potential impurities to aid in their identification.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Common Analytical Observations |
| This compound (Product) | C₉H₉Br | 197.07 | Desired product, serves as the reference for retention time and spectral data. |
| 4-bromo-2,3-dihydro-1H-indene | C₉H₉Br | 197.07 | Different retention time in HPLC/GC compared to the 5-bromo isomer. Distinct aromatic proton signals in ¹H NMR. |
| 6-bromo-2,3-dihydro-1H-indene | C₉H₉Br | 197.07 | Different retention time in HPLC/GC. Unique aromatic proton pattern in ¹H NMR. |
| Di-bromo-2,3-dihydro-1H-indene | C₉H₈Br₂ | 275.97 | Higher molecular weight peak in MS. More complex aromatic region in ¹H NMR. |
| 2,3-dihydro-1H-indene (Indan) | C₉H₁₀ | 118.18 | Lower molecular weight and shorter retention time in reversed-phase HPLC. |
| 5-bromo-2,3-dihydro-1H-inden-1-one | C₉H₇BrO | 211.06 | Higher molecular weight and polarity. Presence of a carbonyl signal in ¹³C NMR (~200 ppm). |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method provides a general guideline for the separation and quantification of impurities.
Workflow for HPLC Analysis
Caption: Standard workflow for HPLC-based impurity analysis.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: GC-MS Method for Isomer Identification
This protocol is designed to separate and identify volatile impurities, particularly regioisomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in dichloromethane.
Protocol 3: ¹H NMR for Structural Confirmation
This protocol outlines the general procedure for acquiring a ¹H NMR spectrum to confirm the structure of the product and identify impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
Pulse Program: Standard proton acquisition.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of different species.
Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):
-
This compound: Aromatic protons will show a characteristic pattern. The protons on the five-membered ring will appear as multiplets in the aliphatic region.
-
4-bromo-2,3-dihydro-1H-indene: The aromatic proton signals will differ significantly from the 5-bromo isomer due to the different substitution pattern, aiding in its identification.
-
Di-bromo-2,3-dihydro-1H-indene: The aromatic region will show fewer protons with a more complex splitting pattern compared to the mono-brominated product.
By utilizing these FAQs, troubleshooting guides, and experimental protocols, researchers can more effectively identify and control impurities in the synthesis of this compound, leading to a higher purity final product.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Bromo- and 5-Iodo-2,3-dihydro-1H-indene in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between an aryl bromide and an aryl iodide in cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 5-bromo-2,3-dihydro-1H-indene and 5-iodo-2,3-dihydro-1H-indene in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira. The information presented is supported by established principles of organic chemistry and extrapolated from experimental data on structurally similar compounds, providing a valuable resource for reaction planning and optimization.
The fundamental difference in reactivity between 5-bromo- and 5-iodo-2,3-dihydro-1H-indene lies in the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making the aryl iodide generally more reactive in the initial oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1] This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and faster reaction times for the iodo-substituted compound.
At a Glance: Comparative Reactivity
| Feature | 5-Iodo-2,3-dihydro-1H-indene | This compound |
| General Reactivity | Higher | Lower |
| Reaction Speed | Generally Faster | Generally Slower |
| Typical Reaction Conditions | Milder (e.g., lower temperatures) | More Forcing (e.g., higher temperatures) |
| Catalyst Loading | Often Lower | Often Higher |
| Cost | Generally More Expensive | Generally Less Expensive |
| Stability | Less Stable | More Stable |
Data Presentation: Cross-Coupling Reaction Performance
The following tables summarize expected performance and representative experimental conditions for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions. It is important to note that direct comparative experimental data for these specific substrates under identical conditions is scarce in the literature. Therefore, the presented data is a composite based on general principles and specific examples from closely related structures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. Due to the higher reactivity of the C-I bond, 5-iodo-2,3-dihydro-1H-indene is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency compared to its bromo-counterpart.
| Parameter | 5-Iodo-2,3-dihydro-1H-indene (Expected) | This compound (Representative) |
| Aryl Halide | 5-Iodo-2,3-dihydro-1H-indene | 5-Bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one |
| Boronic Acid | Arylboronic Acid | (Het)arylboronic acids |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene/Water | Ethanol |
| Temperature | Room Temperature to 80 °C | 100 °C (Microwave) |
| Reaction Time | 2 - 12 hours | 25 - 40 minutes |
| Yield | Good to Excellent | Good to Excellent[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. Similar to other cross-coupling reactions, the iodo-substituted indene is anticipated to be more reactive, allowing for the use of a broader range of amines and potentially lower catalyst loadings.
| Parameter | 5-Iodo-2,3-dihydro-1H-indene (Expected) | This compound (Representative) |
| Aryl Halide | 5-Iodo-2,3-dihydro-1H-indene | 5-Bromo-N-phenylpyridin-3-amine |
| Amine | Primary or Secondary Amine | Aniline |
| Catalyst | Pd₂(dba)₃ | Pd₂(dba)₃ |
| Ligand | Xantphos | BINAP |
| Base | Cs₂CO₃ | NaOtBu |
| Solvent | Dioxane | Toluene |
| Temperature | 80 - 100 °C | 100 - 110 °C[3] |
| Reaction Time | 12 - 24 hours | 12 - 24 hours[3] |
| Yield | Good to High | High |
Heck Reaction
The Heck reaction forms a new carbon-carbon bond by coupling the aryl halide with an alkene. The higher reactivity of 5-iodo-2,3-dihydro-1H-indene is expected to facilitate the reaction at lower temperatures and with a wider variety of alkene coupling partners.
| Parameter | 5-Iodo-2,3-dihydro-1H-indene (Expected) | This compound (Representative) |
| Aryl Halide | 5-Iodo-2,3-dihydro-1H-indene | 5-Bromoindole |
| Alkene | Styrene or Acrylate | Styrene |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | PPh₃ | PPh₃ |
| Base | Et₃N | Et₃N |
| Solvent | Acetonitrile/Water | Acetonitrile/Water (1:1)[4] |
| Temperature | 100 - 120 °C | 150 °C (Microwave)[4] |
| Reaction Time | 1 - 6 hours | 15 - 30 minutes[4] |
| Yield | Good to High | High |
Sonogashira Coupling
The Sonogashira coupling reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. The significantly higher reactivity of aryl iodides often allows for copper-free conditions, which can be advantageous in simplifying the reaction setup and purification.
| Parameter | 5-Iodo-2,3-dihydro-1H-indene (Representative) | This compound (Representative) |
| Aryl Halide | 4-Iodotoluene | 5-Bromoindole |
| Alkyne | Phenylacetylene | Phenylacetylene |
| Catalyst | 5% Pd on alumina powder | PdCl₂(PPh₃)₂ |
| Co-catalyst | 0.1% Cu₂O on alumina powder | CuI |
| Base | - | Et₃N |
| Solvent | THF-DMA (9:1) | DMF |
| Temperature | 75 °C | 80 °C |
| Reaction Time | 72 hours (low conversion noted)[5] | 4 - 6 hours |
| Yield | Low[5] | 93% |
Experimental Protocols
The following are generalized experimental protocols for the four cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol
A mixture of the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.) in a toluene/water (4:1) mixture is degassed with argon for 15 minutes. The reaction mixture is then heated at 80 °C under an argon atmosphere and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination Protocol
To a dry Schlenk flask under an inert atmosphere of argon, add the aryl halide (1.0 eq.), the amine (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and Cs₂CO₃ (1.5 eq.). Anhydrous dioxane is added, and the mixture is degassed. The reaction is then heated to 100 °C with vigorous stirring. The progress of the reaction is monitored by TLC or LC-MS. Once the reaction is complete, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by flash column chromatography.
Heck Reaction Protocol
In a sealed tube, the aryl halide (1.0 eq.), alkene (1.5 eq.), Pd(OAc)₂ (0.02 eq.), PPh₃ (0.04 eq.), and Et₃N (2.0 eq.) are dissolved in acetonitrile. The mixture is degassed with argon and then heated to 120 °C. After the reaction is complete (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling Protocol
To a solution of the aryl halide (1.0 eq.) in DMF, the terminal alkyne (1.2 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), CuI (0.05 eq.), and Et₃N (2.0 eq.) are added. The mixture is degassed with argon and then stirred at 80 °C. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
Mandatory Visualization
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
The Strategic Advantage of 5-Bromo-2,3-dihydro-1H-indene in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the selection of a versatile and efficient precursor molecule is a critical determinant of success. Among the myriad of scaffolds available to medicinal chemists, the 2,3-dihydro-1H-indene core has emerged as a privileged structure, featuring in a range of biologically active compounds. This guide provides a comprehensive validation of 5-bromo-2,3-dihydro-1H-indene as a strategic precursor for the synthesis of novel therapeutics, offering a comparative analysis against a viable alternative, 5-nitroindan-1-one. Through an examination of synthetic pathways, experimental data, and biological activities, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
The utility of this compound as a precursor lies in the strategic placement of the bromine atom on the aromatic ring. This halogen serves as a versatile synthetic "handle," enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the facile introduction of diverse molecular fragments, a crucial step in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Comparative Analysis of Precursors: this compound vs. 5-Nitroindan-1-one
To objectively evaluate the performance of this compound, we present a comparative analysis with 5-nitroindan-1-one, another common precursor for functionalized indene derivatives. The comparison focuses on the synthesis of a hypothetical, yet representative, bioactive tubulin polymerization inhibitor, drawing upon established synthetic transformations and reported yields for analogous reactions.
Table 1: Comparison of Synthetic Routes and Yields
| Step | Reaction | Reagent/Catalyst | Precursor: this compound (Yield) | Precursor: 5-Nitroindan-1-one (Yield) |
| 1 | Functionalization | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Suzuki-Miyaura Coupling (~85-95%) | Suzuki-Miyaura Coupling (denitrative) (~41-84%)[1] |
| 2 | Reduction | NaBH₄ | Reduction of ketone (~90-95%) | Reduction of ketone and nitro group (multi-step or selective reduction required, potentially lower overall yield) |
| 3 | Further Modification | N/A | N/A | N/A |
| Overall Estimated Yield | ~76-90% | Potentially lower and more complex |
Key Observations:
-
Synthetic Efficiency: The synthetic route starting from this compound is generally more direct and efficient. The Suzuki-Miyaura coupling of aryl bromides is a well-established and high-yielding reaction.[2] While denitrative Suzuki couplings are possible, they often require more specialized catalysts and reaction conditions, and the yields can be more variable.[1]
-
Functional Group Compatibility: The nitro group in 5-nitroindan-1-one can be sensitive to various reagents and may require protection or lead to side reactions, complicating the synthetic sequence. The bromo-substituent is generally more robust and compatible with a broader range of reaction conditions.
-
Versatility: The bromine atom on the indene core provides a reliable platform for a multitude of cross-coupling reactions beyond the Suzuki-Miyaura coupling, including Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering extensive possibilities for molecular diversification.
Biological Activity of Dihydro-1H-indene Derivatives
The 2,3-dihydro-1H-indene scaffold is a key component of potent tubulin polymerization inhibitors, which are a class of anticancer agents that disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis. A recent study on a series of dihydro-1H-indene derivatives highlights the therapeutic potential of compounds derived from this scaffold.[3][4][5]
Table 2: In Vitro Antiproliferative Activities of Dihydro-1H-indene Derivatives
| Compound | K562 (IC₅₀, µM) | A549 (IC₅₀, µM) | HCT116 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | HFL-1 (IC₅₀, µM) |
| 12d | 0.087 ± 0.011 | 0.054 ± 0.008 | 0.028 ± 0.005 | 0.035 ± 0.006 | 3.583 ± 0.548 |
| 15a | 0.623 ± 0.057 | 0.551 ± 0.049 | 0.215 ± 0.031 | 0.189 ± 0.023 | 8.914 ± 1.012 |
| 15b | 1.305 ± 0.124 | 1.189 ± 0.107 | 0.498 ± 0.041 | 0.376 ± 0.033 | 15.241 ± 1.603 |
| CA-4 (Combretastatin A-4) | 0.032 ± 0.005 | 0.026 ± 0.006 | 0.010 ± 0.002 | 0.004 ± 0.001 | 0.139 ± 0.017 |
Data extracted from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors.[3]
The data demonstrates that derivatives of the dihydro-1H-indene scaffold can exhibit potent anticancer activity with IC₅₀ values in the nanomolar range. The selectivity for cancer cells over normal human fibroblast cells (HFL-1) is also a promising feature.
Experimental Protocols
To facilitate the practical application of this compound in drug discovery, we provide a detailed, representative experimental protocol for a key synthetic transformation.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of aryl bromides.[2][6]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%)
-
Base (e.g., Potassium carbonate, 2 equivalents)
-
Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Solvent Addition: Add the degassed solvent to the flask.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-aryl-2,3-dihydro-1H-indene.
Visualizing the Mechanism of Action and Synthetic Workflow
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the signaling pathway of tubulin polymerization inhibitors and the experimental workflow for the synthesis and validation of drug candidates derived from this compound.
Caption: Signaling pathway of dihydro-1H-indene tubulin inhibitors.
Caption: Experimental workflow for drug candidate validation.
Conclusion
The validation of this compound as a precursor for drug discovery is strongly supported by its synthetic versatility, the efficiency of its transformations, and the potent biological activity of its derivatives. The bromine atom provides a reliable and strategically positioned functional group for the construction of diverse molecular architectures, particularly through robust and high-yielding Suzuki-Miyaura cross-coupling reactions. When compared to alternatives such as 5-nitroindan-1-one, the bromo-derivative offers a more straightforward and efficient synthetic pathway. The demonstrated potent anti-cancer activity of dihydro-1H-indene derivatives underscores the value of this scaffold in medicinal chemistry. This guide provides the necessary data and protocols to empower researchers to leverage the strategic advantages of this compound in the quest for novel and effective therapeutics.
References
- 1. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for 5-Bromo-2,3-dihydro-1H-indene Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 5-bromo-2,3-dihydro-1H-indene core structure is a critical step in the synthesis of a wide array of molecules with significant applications in medicinal chemistry and materials science. The selection of an appropriate catalytic system for cross-coupling reactions at the C5 position is paramount for achieving high yields, selectivity, and overall efficiency. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions involving this compound and its close structural analogs.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of different catalytic systems for the coupling of this compound and its derivatives. The data is compiled from peer-reviewed literature and provides a basis for selecting the optimal conditions for a desired transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For substrates similar to this compound, ligand-free palladium catalysis has proven to be highly effective.
Table 1: Suzuki-Miyaura Coupling of Bromo-Indanone Derivatives with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.005 mol%) | K₂CO₃ | PEG400/H₂O | 110 | 1 | 98 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.005 mol%) | K₂CO₃ | PEG400/H₂O | 110 | 1 | 97 | [1] |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.005 mol%) | K₂CO₃ | PEG400/H₂O | 110 | 1 | 95 | [1] |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (0.005 mol%) | K₂CO₃ | PEG400/H₂O | 110 | 1 | 96 | [1] |
| 5 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [2] |
Note: The data in entries 1-4 were obtained for the coupling of 4-bromo-2-methyl-1H-indanone.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. Palladium-copper co-catalyzed systems are commonly employed for this transformation.
Table 2: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [3] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | [3] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High | [3] |
Note: The data in this table were obtained for the coupling of 5-bromoindole, a structurally related heterocyclic compound.
Heck Reaction
The Heck reaction is a method for the arylation of alkenes. The choice of catalyst, ligand, and base is crucial for achieving high yields and stereoselectivity.
Table 3: Heck Coupling of Aryl Bromides with Alkenes
| Entry | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 2 | 95 | General protocol |
| 2 | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 60 | 12 | High | [4] |
Note: Specific data for this compound was not available. The data presented are for general Heck reactions of aryl bromides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The selection of the appropriate ligand is critical for the successful coupling of various amines.
Table 4: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100-110 | 16 | 95 | [5] |
| 2 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100-110 | 16 | 92 | [5] |
| 3 | Benzophenone imine | Pd(OAc)₂ / X-Phos | K₂CO₃ | Toluene | 110 | 18 | 85 | General protocol |
Note: Specific data for this compound was not available. The data presented are for general Buchwald-Hartwig aminations of aryl bromides.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Suzuki-Miyaura Coupling of 4-bromo-2-methyl-1H-indanone (General Procedure)[1]
To a mixture of 4-bromo-2-methyl-1H-indanone (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a round-bottom flask was added a solution of Pd(OAc)₂ (0.005 mol%) in PEG400/H₂O (v/v = 4:1, 5 mL). The reaction mixture was stirred at 110 °C for 1 hour. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 4-aryl-2-methyl-1H-indanone.
Sonogashira Coupling of 5-Bromoindole with Phenylacetylene[3]
In a flask, combine 5-bromoindole (196 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol). Evacuate and backfill the flask with argon three times. Add anhydrous DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe. Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise. Heat the reaction mixture to 80 °C and stir for 4-6 hours. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield 5-(phenylethynyl)-1H-indole.
Heck Reaction of an Aryl Bromide with n-Butyl Acrylate (General Procedure)
A mixture of the aryl bromide (1.0 mmol), n-butyl acrylate (1.5 mmol), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), and Et₃N (1.5 mmol) in DMF (5 mL) is heated at 100 °C for 2 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the corresponding cinnamate derivative.
Buchwald-Hartwig Amination of an Aryl Bromide with Morpholine (General Procedure)[5]
A Schlenk tube is charged with Pd₂(dba)₃ (1 mol%), BINAP (1.5 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), the aryl bromide (1.0 mmol), and morpholine (1.2 mmol) are then added. The reaction mixture is heated to 100-110 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ether, filtered through a pad of Celite, and concentrated. The crude product is purified by column chromatography to give the desired N-aryl morpholine.
Visualizing Reaction Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the general experimental workflows and catalytic cycles for the discussed coupling reactions.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Heck reactions.
Caption: Simplified catalytic cycles for Sonogashira and Buchwald-Hartwig reactions.
References
A Comparative Guide to the Synthesis of 5-Substituted Indenes: Yields and Methodologies
For researchers, scientists, and drug development professionals, the strategic synthesis of 5-substituted indenes is a critical endeavor, as these scaffolds are prevalent in a wide range of biologically active molecules and advanced materials. This guide provides an objective comparison of various synthetic routes to 5-substituted indenes, presenting quantitative yield data, detailed experimental protocols, and a logical workflow to aid in the selection of the most efficacious method for specific research and development needs.
Data Presentation: A Comparative Analysis of Synthetic Yields
The following tables summarize the reported yields for the synthesis of 5-substituted indenes, categorized by the nature of the substituent at the 5-position. These routes often involve a two-step process: the formation of a 5-substituted indanone followed by its conversion to the corresponding indene.
Table 1: Synthesis of 5-Bromoindene
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-Bromoindanone | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, hv, 2h | 3,5-Dibromoinden-1-one | 65 | [1] |
Note: Further reduction and dehydration would be required to obtain 5-bromoindene.
Table 2: Synthesis of 5-Alkylindenes
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-Bromo-1H-indene | Methylmagnesium Bromide, [NiCl₂(dppp)], Diethyl ether, Heat | 5-Methyl-1H-indene | 93 | |
| Indane | Sulfur, CoO/MoO₃ on Alumina, 726 °C | Indene | 92.9 |
Note: The dehydrogenation of the corresponding 5-alkylindane is a viable route.
Table 3: Synthesis of 5-Arylindenes (via 5-Arylindanones)
| Starting Material | Arylboronic Acid | Catalyst and Conditions | Product (5-Arylindanone) | Yield (%) | Reference |
| 5-Bromo-1-indanone | Phenylboronic acid | Pd(OAc)₂, K₂CO₃, PEG, 110 °C, 1h | 5-Phenyl-1-indanone | 98 | [2] |
| 5-Bromo-1-indanone | 4-Methoxyphenylboronic acid | Pd(OAc)₂, K₂CO₃, PEG, 110 °C, 1h | 5-(4-Methoxyphenyl)-1-indanone | 99 | [2] |
| 5-Bromo-1-indanone | 4-Thiomethylphenylboronic acid | Pd(OAc)₂, K₂CO₃, PEG, 110 °C, 1h | 5-(4-Thiomethylphenyl)-1-indanone | 95 | [2] |
| 5-Bromo-1-indanone | 4-Ethylphenylboronic acid | Pd(OAc)₂, K₂CO₃, PEG, 110 °C, 1h | 5-(4-Ethylphenyl)-1-indanone | 92 | [2] |
Note: These indanones can be converted to the corresponding 5-arylindenes via reduction and dehydration.
Table 4: Synthesis of 5-Nitroindene
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of 5-Methyl-1H-indene from 5-Bromo-1H-indene
This procedure details a nickel-catalyzed cross-coupling reaction.
Materials:
-
5-Bromo-1H-indene
-
Methylmagnesium bromide solution in diethyl ether
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) ([NiCl₂(dppp)])
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 5-bromo-1H-indene and a catalytic amount of [NiCl₂(dppp)].
-
Dissolve the reactants in anhydrous diethyl ether.
-
To this solution, add methylmagnesium bromide solution dropwise at room temperature under a nitrogen atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-methyl-1H-indene.
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-Arylindanones
This protocol describes a ligand-free Suzuki coupling to form 5-arylindanones.[2]
Materials:
-
5-Bromo-1-indanone
-
Appropriate arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Polyethylene glycol (PEG)
-
Standard reaction glassware
Procedure:
-
In a reaction vessel, combine 5-bromo-1-indanone (1 equivalent), the respective arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate.
-
Add polyethylene glycol (PEG) as the solvent.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction for 1 hour.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the 5-aryl-1-indanone.[2]
Protocol 3: Dehydrogenation of Indane to Indene
This patented procedure outlines the catalytic dehydrogenation of indane, which can be adapted for 5-substituted indanes.
Materials:
-
Indane (or 5-substituted indane)
-
Sulfur
-
CoO/MoO₃ on alumina catalyst
-
Nitrogen gas (diluent)
-
Tube furnace reactor
Procedure:
-
The catalyst, consisting of cobalt and molybdenum oxides on an alumina support, is placed in a tube furnace.
-
A feed mixture of the indane compound, sulfur, and nitrogen as a diluent is passed through the heated catalyst bed.
-
The reaction is carried out in the vapor phase at a high temperature (e.g., 726 °C).
-
The product stream is cooled to condense the liquid products.
-
The liquid and gas products are analyzed by gas chromatography to determine the conversion of the indane and the yield of the corresponding indene.
Mandatory Visualization
The following diagram illustrates the general synthetic workflow for obtaining 5-substituted indenes, highlighting the two primary stages: formation of the 5-substituted indanone and its subsequent conversion to the target indene.
References
Comparative Analysis of the Biological Activities of 5-Bromo-2,3-dihydro-1H-indene Derivatives
A comprehensive guide for researchers and drug development professionals on the anticancer, anti-angiogenic, antimicrobial, and anti-inflammatory potential of synthetic derivatives of 5-bromo-2,3-dihydro-1H-indene and related scaffolds.
Derivatives of the this compound scaffold have emerged as a promising class of compounds with diverse biological activities. This guide provides an objective comparison of their performance in several key therapeutic areas, supported by experimental data from various studies. The information is intended to assist researchers in navigating the structure-activity relationships and identifying promising candidates for further development.
Anticancer and Anti-Angiogenic Activities
A significant body of research has focused on the potential of dihydro-1H-indene derivatives as anticancer agents, particularly as inhibitors of tubulin polymerization. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
One notable study designed and synthesized a series of dihydro-1H-indene derivatives as tubulin polymerization inhibitors that bind to the colchicine site. Compound 12d from this series was identified as a highly potent derivative with significant antiproliferative activity against various cancer cell lines.[1][2][3]
Comparative Anticancer Activity of Dihydro-1H-indene Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| 12d | K562 (Leukemia) | 0.087 | [1][2] |
| A549 (Lung Cancer) | 0.031 | [1][2] | |
| Hela (Cervical Cancer) | 0.028 | [1][2] | |
| HT-29 (Colon Cancer) | 0.042 | [1][2] | |
| CA-4 (Positive Control) | K562 (Leukemia) | 0.032 | [2] |
| A549 (Lung Cancer) | 0.010 | [2] | |
| Hela (Cervical Cancer) | 0.004 | [2] | |
| HT-29 (Colon Cancer) | 0.026 | [2] |
Signaling Pathway of Tubulin Polymerization Inhibition
The primary mechanism of anticancer action for these dihydro-1H-indene derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division and other vital cellular processes. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
References
- 1. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antimicrobial activity of 5-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Bromo-2,3-dihydro-1H-indene Derivatives and Analogs in Cancer Research
For Immediate Release
A detailed comparative guide has been compiled for researchers, scientists, and drug development professionals, offering an objective analysis of compounds derived from the 5-bromo-2,3-dihydro-1H-indene scaffold and its analogs. This guide focuses on their mechanism of action, presenting supporting experimental data and detailed protocols to facilitate further research and development in oncology.
The this compound core structure is a recognized pharmacophore in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents.[1] Derivatives of this and related structures have shown promise in targeting key pathways involved in cancer progression. This guide provides a comparative overview of a prominent analog that inhibits tubulin polymerization and discusses the broader anticancer potential of related bromo-substituted heterocyclic compounds.
I. Dihydro-1H-indene Analogs as Tubulin Polymerization Inhibitors
A recent study has identified a series of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives as potent inhibitors of tubulin polymerization, a critical mechanism for anticancer drugs that disrupts cell division. The lead compound from this series, Compound 12d , has demonstrated significant antiproliferative activity against a panel of cancer cell lines.
Mechanism of Action:
Compound 12d exerts its anticancer effects by binding to the colchicine site on β-tubulin. This binding event interferes with the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Comparative Performance:
The efficacy of Compound 12d was compared with Combretastatin A-4 (CA-4) , a well-known tubulin polymerization inhibitor. The half-maximal inhibitory concentrations (IC50) for Compound 12d against various cancer cell lines are presented in the table below.
| Cell Line | Compound 12d IC50 (µM) | CA-4 IC50 (µM) |
| K562 (Leukemia) | 0.028 | 0.004 |
| A549 (Lung Cancer) | 0.035 | Not Reported |
| HCT116 (Colon Cancer) | 0.041 | Not Reported |
| MCF7 (Breast Cancer) | 0.087 | Not Reported |
Data extracted from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors.
As the data indicates, Compound 12d shows potent activity in the nanomolar range across multiple cancer cell lines.
Signaling Pathway and Experimental Workflow:
The mechanism of action of Compound 12d, from target engagement to cellular effects, is depicted in the following diagrams.
Caption: Signaling pathway of Compound 12d as a tubulin polymerization inhibitor.
Caption: General experimental workflow for evaluating tubulin polymerization inhibitors.
II. Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Tubulin Polymerization Assay
-
Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.
-
Compound Incubation: The test compound or control is incubated with the tubulin solution.
-
Polymerization Initiation: Polymerization is initiated by raising the temperature to 37°C.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the compound are compared to the control.
III. Broader Context and Future Directions
While detailed mechanism of action studies for direct derivatives of this compound are not extensively available in the public domain, the broader family of bromo-substituted indole and indolinone derivatives has shown significant potential as anticancer agents. These related compounds have been investigated as inhibitors of various kinases, including EGFR and VEGFR, and have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells.
The presence of the bromine atom can enhance the binding affinity of these compounds to their biological targets.[1] Future research should focus on synthesizing and evaluating direct derivatives of this compound to explore their potential as targeted anticancer agents. The detailed protocols and comparative data presented in this guide can serve as a valuable resource for these endeavors.
References
Confirming the Structure of 5-Bromo-2,3-dihydro-1H-indene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential products formed from the nitration of 5-bromo-2,3-dihydro-1H-indene. Due to the directing effects of the bromo and alkyl substituents, electrophilic aromatic substitution on the benzene ring is expected to yield a mixture of isomers. This document outlines the predicted structures of the primary products, offers a general experimental protocol for the nitration reaction, and presents a comparative table of expected spectroscopic data to aid in the structural confirmation of the synthesized compounds.
Predicted Reaction Products
The nitration of this compound is an electrophilic aromatic substitution reaction. The existing substituents on the aromatic ring direct the position of the incoming nitro group. The bromine atom is a deactivating, ortho-, para- director, while the fused alkyl ring is an activating, ortho-, para- director. Considering these effects, the two most probable products are 5-bromo-6-nitro-2,3-dihydro-1H-indene and 5-bromo-4-nitro-2,3-dihydro-1H-indene.
Comparative Data of Predicted Products
Structural confirmation of the reaction products relies heavily on spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR). The following table summarizes the predicted ¹H NMR spectroscopic data for the two primary expected products. The chemical shifts and coupling patterns of the aromatic protons are key differentiators.
| Compound | Structure | Predicted Aromatic ¹H NMR Signals |
| 5-bromo-6-nitro-2,3-dihydro-1H-indene | ![]() | H-4: Singlet (~7.5-7.7 ppm)H-7: Singlet (~7.3-7.5 ppm) |
| 5-bromo-4-nitro-2,3-dihydro-1H-indene | ![]() | H-6: DoubletH-7: Doublet |
Note: The predicted chemical shifts are estimates and may vary based on the solvent and other experimental conditions. The key diagnostic feature is the splitting pattern of the aromatic protons.
Experimental Protocols
General Protocol for the Nitration of this compound
This protocol is a general procedure based on standard methods for the nitration of aromatic compounds. Researchers should optimize the reaction conditions for their specific setup.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a minimal amount of a suitable solvent like dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the cooled solution while stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product mixture by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the isomers.
Structural Confirmation Workflow
The definitive identification of the isolated isomers can be achieved by a logical analysis of their ¹H NMR spectra.
dot digraph "Structure_Confirmation" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [color="#EA4335", penwidth=2];
"Isolated Isomer" [shape=Mdiamond, style=filled, fillcolor="#FBBC05"]; "Acquire 1H NMR" [fillcolor="#FFFFFF"]; "Analyze Aromatic Region" [fillcolor="#FFFFFF"]; "Two Singlets" [shape=diamond, style=filled, fillcolor="#F1F3F4"]; "Two Doublets" [shape=diamond, style=filled, fillcolor="#F1F3F4"]; "5-bromo-6-nitro-2,3-dihydro-1H-indene" [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "5-bromo-4-nitro-2,3-dihydro-1H-indene" [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Isolated Isomer" -> "Acquire 1H NMR" -> "Analyze Aromatic Region"; "Analyze Aromatic Region" -> "Two Singlets" [label="Pattern?"]; "Analyze Aromatic Region" -> "Two Doublets" [label="Pattern?"]; "Two Singlets" -> "5-bromo-6-nitro-2,3-dihydro-1H-indene" [label="Yes"]; "Two Doublets" -> "5-bromo-4-nitro-2,3-dihydro-1H-indene" [label="Yes"]; } caption: Logic diagram for isomer identification using ¹H NMR.
Assessing the Purity of Synthesized 5-bromo-2,3-dihydro-1H-indene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of key analytical techniques for determining the purity of synthesized 5-bromo-2,3-dihydro-1H-indene derivatives, crucial intermediates in the development of various therapeutic agents. We will delve into the experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR), presenting their performance characteristics in a comparative framework.
Introduction to Purity Assessment
The synthesis of this compound typically involves the bromination of 2,3-dihydro-1H-indene. This process can lead to a mixture of the desired product, unreacted starting material, and over-brominated side products, such as dibromo-2,3-dihydro-1H-indene. Therefore, robust analytical methods are required to accurately quantify the purity of the synthesized compound and identify any process-related impurities.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the compound and its potential impurities, the required accuracy and precision, and the availability of instrumentation. Below is a comparative overview of GC-MS, HPLC, and qNMR for the analysis of this compound derivatives.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based identification and quantification. | Separation based on partitioning between a mobile and stationary phase. | Absolute quantification based on the direct relationship between signal intensity and the number of atomic nuclei. |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities. | Routine purity testing and quantification of the main component and non-volatile impurities. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Typical Purity Assay Range | 98.0% - 99.9% | 98.0% - 99.9% | 99.0% - 99.95% |
| Limit of Detection (LOD) for Impurities | Low ppm level | ppm to ppb level | ~0.1% |
| Sample Throughput | Moderate to High | High | Moderate |
| Strengths | Excellent for identifying unknown volatile impurities through mass spectral libraries. | Robust and widely available for routine quality control. | Provides an absolute purity value and structural information. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Requires a reference standard of the analyte for accurate quantification. | Lower sensitivity for trace impurities compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific derivatives and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of this compound and its volatile impurities, such as the unreacted starting material and dibrominated byproducts.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area. Identification of impurities is performed by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the routine purity assessment and quantification of this compound derivatives.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
0-15 min: 60% A to 95% A.
-
15-20 min: Hold at 95% A.
-
20-21 min: 95% A to 60% A.
-
21-25 min: Hold at 60% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from a reference standard of known purity.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound derivative into a clean vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-64 to achieve a good signal-to-noise ratio.
Data Analysis:
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Visualizing the Workflow and Logic
To further clarify the processes involved in purity assessment, the following diagrams illustrate a general experimental workflow and the logical relationship for qNMR calculations.
The Versatility of 5-Bromo-2,3-dihydro-1H-indene in the Synthesis of Potent Bioactive Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel therapeutic agents. 5-Bromo-2,3-dihydro-1H-indene has emerged as a valuable scaffold in medicinal chemistry, offering a versatile platform for the development of compounds with significant biological activity. This guide provides a comparative analysis of the applications of this compound derivatives, with a focus on their use in the synthesis of potent tubulin polymerization inhibitors as anticancer agents. We present a comparison of the biological activity of these derivatives against alternatives, supported by experimental data, detailed protocols for their synthesis and evaluation, and visualizations of their mechanism of action.
The indene scaffold is a privileged structure in medicinal chemistry, and the presence of a bromine atom in this compound provides a convenient handle for synthetic diversification through various cross-coupling reactions.[1] This allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the pharmacological properties of the resulting molecules. One of the most promising applications of this scaffold is in the development of anticancer agents that target tubulin polymerization.
Comparative Biological Activity of Dihydro-1H-indene Derivatives
A recent study highlighted the potential of dihydro-1H-indene derivatives as potent tubulin polymerization inhibitors. The core structure, a 4,5,6-trimethoxy-2,3-dihydro-1H-indene moiety, serves as a key pharmacophore. The antiproliferative activity of a series of these compounds was evaluated against several cancer cell lines, and the results are summarized in Table 1. The data demonstrates that the substitution pattern on the indene ring, as well as the nature of the appended functionalities, significantly influences the cytotoxic potency.
Notably, compound 12d , which features a 4-hydroxy-3-methoxyphenyl group, exhibited the most potent antiproliferative activity across multiple cancer cell lines, with IC₅₀ values in the nanomolar range.[1][2] A structure-activity relationship (SAR) study within this series revealed that electron-donating groups on the B ring generally led to more potent compounds compared to those with electron-withdrawing groups.[1][2]
| Compound | B Ring Substituent | K562 IC₅₀ (µM) | A549 IC₅₀ (µM) | Hela IC₅₀ (µM) | H22 IC₅₀ (µM) | HFL-1 IC₅₀ (µM) |
| 12d | 4-hydroxy-3-methoxyphenyl | 0.035 ± 0.004 | 0.028 ± 0.003 | 0.087 ± 0.007 | 0.039 ± 0.005 | 0.453 ± 0.031 |
| 12j | 2-methoxy-5-aminophenyl | 0.112 ± 0.013 | 0.207 ± 0.021 | 0.315 ± 0.028 | 0.156 ± 0.017 | 2.116 ± 0.189 |
| 12q | 2,3-dihydrobenzofuran-5-yl | 0.098 ± 0.009 | 0.153 ± 0.014 | 0.211 ± 0.019 | 0.107 ± 0.011 | 1.527 ± 0.132 |
| 12t | 5'-indolyl | 0.215 ± 0.023 | 0.389 ± 0.035 | 0.502 ± 0.047 | 0.278 ± 0.029 | 3.891 ± 0.315 |
| CA-4 (Positive Control) | - | 0.032 ± 0.005 | 0.026 ± 0.006 | 0.010 ± 0.002 | 0.004 ± 0.001 | 0.139 ± 0.017 |
Table 1: Antiproliferative activities of selected dihydro-1H-indene derivatives and the positive control Combretastatin A-4 (CA-4) against four human cancer cell lines (K562, A549, Hela, H22) and one normal human fetal lung fibroblast cell line (HFL-1). Data is presented as the mean IC₅₀ ± SD from three independent experiments.[1][2]
Mechanism of Action: Tubulin Polymerization Inhibition
The lead compound, 12d , was found to exert its potent anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. By binding to the colchicine site on tubulin, compound 12d disrupts the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2] This mechanism of action is a well-established strategy for the development of effective anticancer drugs.
Synthetic Utility in Cross-Coupling Reactions
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |
| 4-Bromo-2-methyl-1H-indanone | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | PEG400/TBAB | 110 | 1 | >98 |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 150 (MW) | 0.17 | 91 |
| 5-Bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 150 (MW) | 0.25 | 81 |
Table 2: Comparison of reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of various bromo-substituted cyclic compounds.
The data in Table 2 suggests that bromo-indene and related bromo-indoline/indazole scaffolds are excellent substrates for Suzuki-Miyaura and Buchwald-Hartwig reactions, often providing high yields in relatively short reaction times, particularly under microwave irradiation. The ligand-free conditions reported for the Suzuki coupling of 4-bromo-2-methyl-1H-indanone are particularly noteworthy for their efficiency and potential for greener synthetic processes.
Experimental Protocols
General Synthesis of Dihydro-1H-indene Derivatives (e.g., 12d)
The synthesis of the target dihydro-1H-indene derivatives is typically achieved through a multi-step sequence starting from a substituted propanoic acid. The general workflow is outlined below.
Step 1: Synthesis of 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one (Intermediate 8) [2] A mixture of 3-(3,4,5-trimethoxyphenyl)propanoic acid and polyphosphoric acid is heated with stirring. After cooling, the reaction mixture is poured into ice water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization to afford the indenone intermediate.
Step 2: Aldol Condensation to form Chalcone Intermediate [2] To a solution of potassium hydroxide in methanol, 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one and the appropriately substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde for compound 12d ) in methanol are added dropwise. The reaction is stirred at room temperature overnight. The resulting precipitate is filtered and washed to give the chalcone intermediate.
Step 3: Reduction to the Final Dihydro-1H-indene Derivative [2] The chalcone intermediate is dissolved in a suitable solvent mixture (e.g., methanol and dichloromethane). Palladium on activated carbon (10% Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere at room temperature. The catalyst is removed by filtration, and the filtrate is concentrated to give the crude final product, which is then purified by chromatography.
In Vitro Cell Growth Inhibition Assay (CCK-8 Assay)[1]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized dihydro-1H-indene derivatives for a specified period (e.g., 48 hours). A positive control (e.g., Combretastatin A-4) and a vehicle control (e.g., DMSO) are included.
-
CCK-8 Addition: After the incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 1-4 hours at 37 °C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Conclusion
This compound and its derivatives represent a highly valuable class of building blocks for the synthesis of biologically active molecules, particularly in the field of oncology. The dihydro-1H-indene scaffold, especially when appropriately substituted, can give rise to potent tubulin polymerization inhibitors with significant anticancer activity. The synthetic accessibility and the potential for diversification through robust cross-coupling reactions make this scaffold an attractive starting point for the development of novel therapeutics. The comparative data presented in this guide underscores the importance of the specific substitution patterns on the indene core for maximizing biological efficacy and provides researchers with valuable insights for the rational design of new and improved drug candidates.
References
A Comparative Benchmarking Guide to 5-Bromo-2,3-dihydro-1H-indene and Alternative Aryl Halide Intermediates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a cornerstone of efficient and successful synthetic campaigns in drug discovery and development. Aryl halides are fundamental building blocks, particularly in palladium-catalyzed cross-coupling reactions that form the backbone of modern medicinal chemistry. Among these, 5-bromo-2,3-dihydro-1H-indene serves as a versatile and valuable intermediate, offering a rigid bicyclic scaffold found in numerous biologically active compounds.[1]
This guide provides an objective, data-supported comparison of this compound against its chloro- and iodo- analogues. The choice of the halogen atom on the aromatic ring profoundly influences reactivity, reaction conditions, and cost, making this a critical decision point in synthetic route design.
Data Presentation: A Head-to-Head Comparison
The performance of an aryl halide in cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The established reactivity trend for oxidative addition to a palladium(0) catalyst, the rate-determining step in many cross-coupling cycles, is C-I > C-Br > C-Cl.[2] This fundamental principle governs the reaction conditions required and the expected outcomes.
Table 1: Physical and Chemical Properties of 5-Substituted Dihydroindenes
| Property | 5-Chloro-2,3-dihydro-1H-indene | This compound | 5-Iodo-2,3-dihydro-1H-indene |
| Molecular Formula | C₉H₉Cl | C₉H₉Br | C₉H₉I |
| Molecular Weight | 152.62 g/mol | 197.07 g/mol [3] | 244.07 g/mol |
| CAS Number | 14939-01-0 | 6134-54-9[3] | 51900-45-1 |
| Physical State | Liquid | Liquid | Solid |
Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
| Parameter | 5-Chloro Analogue (Less Reactive) | 5-Bromo Analogue (Baseline) | 5-Iodo Analogue (More Reactive) |
| Relative Reactivity | Lower[4] | Moderate[4] | Highest[2] |
| Typical Catalyst Loading | Higher (e.g., 1-5 mol%) | Moderate (e.g., 0.1-2 mol%) | Lower (e.g., 0.01-1 mol%)[5] |
| Ligand Requirement | Often requires strong donor ligands (e.g., Buchwald-type) | Can often proceed with standard phosphine ligands (e.g., PPh₃) or even ligand-free[5][6] | Tolerates a wider range of ligands; can be successful under milder conditions |
| Typical Reaction Temperature | Higher (e.g., 100-120 °C)[7] | Moderate (e.g., 80-100 °C)[8] | Lower (e.g., RT-80 °C) |
| Typical Reaction Time | Longer (12-24 h) | Moderate (2-12 h) | Shorter (0.5-4 h) |
| General Yield Trend | Moderate to Good | Good to Excellent[5] | Excellent |
| Relative Cost | Lowest | Moderate | Highest |
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for each of the discussed aryl halides by modifying parameters as outlined in Table 2.
General Protocol: Suzuki-Miyaura Coupling of a 5-Halogenated Dihydroindene
Materials:
-
5-Halogenated-2,3-dihydro-1H-indene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-halogenated dihydroindene (1.0 equiv), arylboronic acid (1.2 equiv), and the base (2.0 equiv).[9]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure all oxygen is removed.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[10]
Visualized Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline the experimental workflow and the fundamental catalytic cycle governing the reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
Conclusion
The selection of an aryl halide intermediate for cross-coupling is a multi-faceted decision involving a trade-off between reactivity, cost, and reaction robustness.
-
5-Iodo-2,3-dihydro-1H-indene is the most reactive intermediate, enabling milder reaction conditions, shorter times, and often higher yields. It is the ideal choice for particularly challenging or acid-sensitive substrates where efficiency is paramount.
-
This compound represents the industry workhorse, providing an optimal balance between high reactivity and moderate cost.[4] Its performance is reliable and well-documented, making it a suitable starting point for most synthetic applications.
-
5-Chloro-2,3-dihydro-1H-indene is the most cost-effective option, making it attractive for large-scale synthesis. However, its lower reactivity necessitates more forcing conditions, including higher temperatures and catalyst loadings, and often requires more specialized (and expensive) ligands to achieve satisfactory results.[12]
Ultimately, this compound remains a benchmark intermediate due to its predictable reactivity and balanced cost-performance profile, making it a cornerstone for the synthesis of complex indane-containing molecules in drug development.
References
- 1. Buy this compound | 6134-54-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 5-bromo-2,3-dihydro-1H-indene: A Comprehensive Guide
For Immediate Reference: Proper disposal of 5-bromo-2,3-dihydro-1H-indene is critical due to its hazardous properties. This chemical must be treated as hazardous waste and disposed of through a licensed contractor. Under no circumstances should it be released into the environment or mixed with general laboratory waste.
This guide provides detailed procedures for the safe handling and disposal of this compound, designed for laboratory personnel in research and drug development. Adherence to these protocols is essential for ensuring personal safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, it is crucial to be aware of the hazards associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity, oral).[1]
-
Causes skin irritation .[1]
-
Harmful if inhaled (Acute toxicity, inhalation).[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially if there is a risk of generating dust or aerosols.
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted in accordance with all federal, state, and local hazardous waste regulations.
Step 1: Waste Segregation and Collection
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated, compatible, and properly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents and strong bases.[3]
Step 2: Container Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of waste and the date of accumulation.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from heat, sparks, and open flames.[3][4][5]
Step 4: Arrange for Professional Disposal
-
Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor.[3][6]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup.
Accidental Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.[3][4]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.
-
Absorb and Collect:
-
For liquid spills, absorb with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
-
Package for Disposal: Place the absorbed material and all contaminated items (including PPE) into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Quantitative Data Summary
| Hazard Classification (GHS) | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[1][2] |
Experimental Workflow & Decision Making
The following diagrams illustrate the procedural flow for the proper disposal of this compound and the decision-making process in the event of a spill.
References
- 1. This compound | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-2-carboxylic acid | C10H9BrO2 | CID 21986124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 5-bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 5-bromo-2,3-dihydro-1H-indene (CAS RN: 6134-54-9). Adherence to these procedures is critical for ensuring laboratory safety and procedural integrity.
Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling to avoid adverse health effects. The primary hazards are summarized in the table below, in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Immediate First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Conforming to EN166 or ANSI Z87.1 standards. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for extended handling. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | Flame-retardant and chemically resistant. |
| Closed-toe Shoes and Long Trousers | To prevent skin exposure. | |
| Respiratory Protection | Fume Hood | All handling of the chemical must be conducted in a certified chemical fume hood. |
| Respirator | An approved respirator may be required for certain operations where ventilation is inadequate. |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to post-handling cleanup.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Ensure a certified chemical fume hood is in proper working order.
-
Don all required personal protective equipment as detailed in the PPE table.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
-
Weighing and Transfer:
-
Use a tared, sealed container to weigh the liquid.
-
Perform all transfers of the chemical within the fume hood to minimize inhalation exposure.
-
Use appropriate, chemically resistant tools for transfers.
-
-
Procedure:
-
Carry out all experimental procedures within the fume hood.
-
Keep containers of this compound closed when not in use.
-
Avoid heating the substance in an open system.
-
-
Post-Handling:
-
Decontaminate all glassware and equipment that has come into contact with the chemical using a suitable solvent.
-
Wipe down the work surface in the fume hood.
-
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste. |
| Solid Waste | Contaminated materials such as pipette tips, absorbent paper, and gloves must be collected in a designated, labeled hazardous solid waste container. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should be disposed of in accordance with institutional guidelines. |
All waste must be disposed of through a licensed hazardous waste disposal service. The primary recommended method of disposal for brominated organic compounds is high-temperature incineration at a permitted facility. Do not dispose of this chemical down the drain or in regular trash.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₉Br |
| Molecular Weight | 197.07 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 6134-54-9[1] |
| Boiling Point | ~245 °C (predicted) |
| Density | ~1.5 g/cm³ (predicted) |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


